3,8-Dihydroxydodecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H58N7O19P3S |
|---|---|
Molecular Weight |
981.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,8-dihydroxydodecanethioate |
InChI |
InChI=1S/C33H58N7O19P3S/c1-4-5-8-20(41)9-6-7-10-21(42)15-24(44)63-14-13-35-23(43)11-12-36-31(47)28(46)33(2,3)17-56-62(53,54)59-61(51,52)55-16-22-27(58-60(48,49)50)26(45)32(57-22)40-19-39-25-29(34)37-18-38-30(25)40/h18-22,26-28,32,41-42,45-46H,4-17H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50) |
InChI Key |
IXSBKHYQHYZNNZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Putative Role of 3,8-Dihydroxydodecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Canonical Fatty Acid Oxidation
Fatty acid metabolism is a cornerstone of cellular energy homeostasis, with beta-oxidation serving as the primary catabolic pathway. However, alternative routes, such as omega-oxidation, play crucial roles, particularly in the processing of xenobiotics and in situations where beta-oxidation is impaired. This guide explores the theoretical role of a novel molecule, 3,8-Dihydroxydodecanoyl-CoA, as a potential intermediate in a non-canonical fatty acid metabolic pathway. While direct evidence for the natural occurrence and metabolic fate of this compound is currently limited, its structure suggests a plausible role at the intersection of omega-oxidation and beta-oxidation of dicarboxylic acids.
This document provides a theoretical framework for the metabolism of this compound, proposes detailed experimental protocols for its investigation, and presents the necessary visualizations to conceptualize the involved pathways and workflows.
A Hypothetical Metabolic Pathway for this compound
The presence of hydroxyl groups at both the C3 and C8 positions of a dodecanoyl-CoA backbone is not characteristic of standard beta-oxidation intermediates. We hypothesize that this compound is an intermediate in the beta-oxidation of a dicarboxylic acid, which itself is a product of the omega-oxidation of a longer-chain fatty acid.
The proposed pathway begins with a longer-chain fatty acid, which undergoes omega-oxidation to form a dicarboxylic acid. This dicarboxylic acid is then shortened via beta-oxidation. This compound would arise during the beta-oxidation of a dicarboxylic acid where the 8-hydroxyl group is a remnant of an earlier modification or an intermediate step.
Key Enzymes in the Proposed Pathway
The metabolism of this compound would involve a series of enzymes, primarily from the omega-oxidation and beta-oxidation pathways.
| Enzyme Class | Specific Enzymes (Examples) | Putative Function in the Proposed Pathway |
| Omega-Oxidation Enzymes | ||
| Cytochrome P450 Monooxygenase | CYP4A family, CYP4F family | Catalyzes the initial hydroxylation of a long-chain fatty acid at the omega-carbon. |
| Alcohol Dehydrogenase (ADH) | ADH family members | Oxidizes the omega-hydroxyl group to an aldehyde. |
| Aldehyde Dehydrogenase (ALDH) | ALDH family members | Oxidizes the omega-aldehyde group to a carboxylic acid, forming a dicarboxylic acid. |
| Beta-Oxidation Enzymes | ||
| Acyl-CoA Synthetase | Long-chain acyl-CoA synthetase (ACSL) | Activates the dicarboxylic acid to its corresponding CoA ester (dicarboxylyl-CoA) for subsequent oxidation. |
| Acyl-CoA Dehydrogenase | MCAD, LCAD, VLCAD | Catalyzes the initial dehydrogenation of the dicarboxylyl-CoA. |
| Enoyl-CoA Hydratase | Mitochondrial trifunctional protein (MTP), Peroxisomal bifunctional enzyme (PBE) | Hydrates the resulting trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA intermediate. This step could potentially form the 3-hydroxy group in our target molecule. |
| 3-Hydroxyacyl-CoA Dehydrogenase | MTP, PBE, LCHAD | Oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This enzyme would act on this compound. |
| Thiolase | MTP, Peroxisomal thiolases | Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened dicarboxylyl-CoA. |
Experimental Protocols for Investigation
To validate the hypothetical role of this compound, a series of in vitro and cell-based experiments are proposed.
In Vitro Enzyme Assays
Objective: To determine if this compound can serve as a substrate for key beta-oxidation enzymes.
Methodology:
-
Synthesis and Purification: Obtain or synthesize high-purity this compound.
-
Enzyme Source: Use purified recombinant human enzymes (e.g., LCHAD, MTP) or mitochondrial/peroxisomal fractions isolated from tissue homogenates (e.g., rat liver).
-
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity:
-
The reaction mixture will contain:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1 mM NAD+
-
50 µM this compound (substrate)
-
Purified 3-hydroxyacyl-CoA dehydrogenase enzyme.
-
-
The reaction will be initiated by the addition of the enzyme.
-
The rate of NADH formation will be monitored spectrophotometrically at 340 nm.
-
Control reactions will be performed in the absence of the substrate or enzyme.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (µmol/min/mg protein).
-
Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.
-
Cell-Based Metabolic Labeling Studies
Objective: To trace the metabolic fate of this compound within a cellular context.
Methodology:
-
Cell Culture: Utilize a relevant cell line, such as HepG2 (human liver carcinoma) cells, which are metabolically active.
-
Stable Isotope Labeling: Synthesize a stable isotope-labeled version of this compound (e.g., ¹³C₁₂-labeled).
-
Cellular Uptake and Metabolism:
-
Incubate HepG2 cells with the labeled this compound for various time points (e.g., 1, 4, 12, 24 hours).
-
Harvest the cells and perform a metabolite extraction using a methanol/chloroform/water procedure.
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled substrate and its downstream metabolites (e.g., shortened dicarboxylyl-CoAs, acetyl-CoA).
-
Develop a targeted MS/MS method to specifically detect the labeled compounds based on their unique mass-to-charge ratios.
-
Hypothetical Quantitative Data
The following table presents hypothetical kinetic data that could be obtained from the in vitro enzyme assays, comparing the activity of a candidate 3-hydroxyacyl-CoA dehydrogenase with this compound and a known substrate.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) |
| L-3-Hydroxyacyl-CoA (C12) (Control) | Purified LCHAD | 15 | 250 |
| This compound | Purified LCHAD | 45 | 120 |
| L-3-Hydroxyacyl-CoA (C12) (Control) | Mitochondrial Extract | 20 | 180 |
| This compound | Mitochondrial Extract | 60 | 95 |
These hypothetical results would suggest that this compound is a substrate for LCHAD, albeit with a lower affinity and catalytic efficiency compared to a standard substrate.
Conclusion and Future Directions
The role of this compound in fatty acid metabolism remains to be experimentally elucidated. Based on its chemical structure, a plausible hypothesis is its involvement as an intermediate in the beta-oxidation of dicarboxylic acids originating from the omega-oxidation of longer-chain fatty acids. The proposed experimental framework provides a clear path to investigate this hypothesis.
Future research should focus on:
-
Confirmation of Natural Occurrence: Utilizing advanced mass spectrometry techniques to search for endogenous this compound in biological samples, particularly under conditions of high fatty acid flux or in patients with known fatty acid oxidation disorders.
-
Identification of Specific Enzymes: Employing proteomic and genetic approaches to identify the specific enzymes responsible for the synthesis and degradation of this molecule.
-
Physiological Relevance: Investigating the physiological and pathophysiological conditions under which the metabolic pathway involving this compound might be active and its potential implications for metabolic diseases and drug development.
This technical guide serves as a foundational document to stimulate and guide further research into this intriguing and potentially significant area of fatty acid metabolism.
3,8-Dihydroxydodecanoyl-CoA biosynthesis pathway
An In-depth Technical Guide on the Core Biosynthesis Pathway of 3,8-Dihydroxydodecanoyl-CoA
Disclaimer: The biosynthesis of this compound is not a well-characterized pathway in existing literature. This guide presents a scientifically plausible, hypothetical pathway based on known enzymatic reactions and related metabolic processes. The information provided is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a dihydroxylated medium-chain fatty acyl-coenzyme A derivative. While its precise biological role and dedicated biosynthesis pathway are not established, its structure suggests a formation route involving key enzymes from fatty acid metabolism. This document outlines a hypothetical two-step biosynthesis pathway, provides quantitative data for the enzyme classes involved, details relevant experimental protocols, and presents visual diagrams of the proposed metabolic and experimental workflows.
The proposed pathway involves an initial, regioselective hydroxylation of a 12-carbon fatty acid backbone, followed by entry into the β-oxidation spiral to introduce a second hydroxyl group at the C-3 position.
Proposed Biosynthesis Pathway
The formation of this compound is hypothesized to occur via the following two enzymatic steps, starting from dodecanoyl-CoA (the activated form of lauric acid).
Step 1: C-8 Hydroxylation of Dodecanoyl-CoA
The initial and most speculative step is the hydroxylation of the saturated carbon chain at the C-8 position. This type of "in-chain" hydroxylation is catalyzed by specific members of the cytochrome P450 (CYP) superfamily of enzymes.
-
Enzyme Class: Cytochrome P450 Monooxygenase (Fatty Acid Hydroxylase)
-
Substrate: Dodecanoyl-CoA
-
Reaction: Dodecanoyl-CoA + O₂ + NADPH + H⁺ → 8-Hydroxydodecanoyl-CoA + H₂O + NADP⁺
-
Rationale: While ω- and (ω-1)-hydroxylation are more common for fatty acids, in-chain hydroxylation is known to occur[1]. Enzymes like P450 BM-3 can perform subterminal hydroxylation (ω-1, ω-2, ω-3)[2], and the regioselectivity of P450s can be altered through directed evolution, making C-8 hydroxylation plausible[3][4][5].
Step 2: Partial β-Oxidation of 8-Hydroxydodecanoyl-CoA
The resulting 8-hydroxydodecanoyl-CoA serves as a substrate for the initial reactions of the mitochondrial fatty acid β-oxidation pathway to introduce the hydroxyl group at the C-3 position.
-
Dehydrogenation:
-
Hydration:
-
Enzyme Class: Enoyl-CoA Hydratase (ECHS1 or Crotonase)
-
Substrate: trans-Δ²-8-Hydroxydodecenoyl-CoA
-
Reaction: trans-Δ²-8-Hydroxydodecenoyl-CoA + H₂O → (S)-3,8-Dihydroxydodecanoyl-CoA
-
Rationale: Enoyl-CoA hydratase catalyzes the hydration of the trans-double bond, forming a 3-hydroxyacyl-CoA intermediate[1][3][8]. This reaction is highly efficient[1].
-
Quantitative Data
The following tables summarize kinetic parameters for the enzyme classes involved in the proposed pathway. Data for the specific substrates in this hypothetical pathway are limited; therefore, values for representative medium-chain fatty acid substrates are provided.
Table 1: Kinetic Parameters for Fatty Acid Hydroxylation by Cytochrome P450
| Enzyme | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|
| Human CYP4A11 | Lauric Acid | Kd | 5.1 ± 2.1 µM | [9] |
| Human CYP4A11 | Lauric Acid | kcat | ~1.2 min⁻¹ | [9] |
| Human CYP4A11 | Lauric Acid | DV (KIE) | 1.2 ± 0.2 |[9] |
Table 2: Activity Levels for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
| Enzyme Source | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|
| Human Fibroblasts | Medium-Chain Acyl-CoAs | Normal Activity | 2.78 nmol/(min·mg protein) | [10] |
| Human Fibroblasts | Medium-Chain Acyl-CoAs | Deficient Activity | <10% of Normal |[11] |
Table 3: Substrate Specificity of Enoyl-CoA Hydratase
| Enzyme Source | Substrate Chain Length | Relative Activity | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa (PhaJ4) | C6 to C12 | High | [2] |
| Rat Liver | C4 to C16 | Rate decreases with increasing chain length |[3] |
Experimental Protocols
Protocol for Cytochrome P450-Mediated Fatty Acid Hydroxylation Assay
This protocol is adapted from methods for assaying CYP4A11 and other P450s[5][12].
Objective: To measure the in vitro hydroxylation of dodecanoyl-CoA by a candidate cytochrome P450 enzyme.
Materials:
-
Purified recombinant P450 enzyme
-
Purified NADPH-P450 reductase
-
Cytochrome b₅ (optional, can enhance activity)
-
Dodecanoyl-CoA (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Reaction quenching solution (e.g., 2 M HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Internal standard for GC-MS analysis (e.g., deuterated hydroxy fatty acid)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing potassium phosphate buffer, the NADPH regenerating system, and the purified P450 reductase and cytochrome b₅.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.
-
Initiate Reaction: Add the purified P450 enzyme and the substrate, dodecanoyl-CoA, to the mixture to start the reaction. The final volume is typically 200-500 µL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes) with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding the quenching solution (e.g., 100 µL of 2 M HCl).
-
Product Extraction: Add the internal standard and extract the hydroxylated fatty acids with an organic solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Derivatization: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in a small volume of solvent and add the derivatizing agent. Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.
-
Analysis: Analyze the derivatized products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 8-hydroxydodecanoic acid product relative to the internal standard.
Protocol for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay
This protocol is based on the ETF fluorescence reduction assay, considered the gold standard for ACAD activity[4][13].
Objective: To measure the activity of MCAD using a medium-chain acyl-CoA substrate.
Materials:
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
Cell or tissue lysate, or purified MCAD
-
Medium-chain acyl-CoA substrate (e.g., octanoyl-CoA or dodecanoyl-CoA)
-
Anaerobic cuvette or microplate
-
Fluorometer (Excitation: 340 nm, Emission: 490 nm)
-
Anaerobic buffer (e.g., potassium phosphate buffer, pH 7.6, deoxygenated)
-
Deoxygenation system (e.g., glucose oxidase/catalase or nitrogen gas)
Procedure:
-
Prepare Anaerobic Environment: Deoxygenate the buffer and all solutions by purging with nitrogen gas. If using an enzymatic deoxygenation system, add glucose oxidase and catalase to the buffer.
-
Reaction Mixture: In an anaerobic cuvette or microplate well, prepare the reaction mixture containing the anaerobic buffer and a known concentration of purified ETF.
-
Baseline Reading: Place the cuvette/plate in the fluorometer and record the stable baseline fluorescence of ETF.
-
Add Enzyme: Add the sample containing MCAD (e.g., cell lysate) to the mixture.
-
Initiate Reaction: Start the reaction by adding the acyl-CoA substrate.
-
Monitor Fluorescence: Immediately begin recording the decrease in ETF fluorescence over time. The rate of fluorescence decrease is directly proportional to the MCAD activity.
-
Calculate Activity: Determine the initial rate of reaction from the linear portion of the fluorescence decay curve. Convert this rate to specific activity (e.g., nmol/min/mg protein) using the protein concentration of the sample and a standard curve for ETF fluorescence versus concentration.
Protocol for Enoyl-CoA Hydratase (ECHS1) Activity Assay
This spectrophotometric assay measures the hydration of the double bond in an enoyl-CoA substrate[14].
Objective: To determine the activity of enoyl-CoA hydratase.
Materials:
-
trans-2-Dodecenoyl-CoA (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Cell or tissue lysate, or purified ECHS1
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 262 nm
Procedure:
-
Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing Tris-HCl buffer and the trans-2-dodecenoyl-CoA substrate.
-
Baseline Reading: Place the cuvette in the spectrophotometer and record the initial absorbance at 262 nm (A₂₆₂). The absorbance is due to the conjugated double bond of the enoyl-CoA.
-
Initiate Reaction: Add the enzyme sample (lysate or purified ECHS1) to the cuvette and mix quickly by inversion.
-
Monitor Absorbance: Immediately begin monitoring the decrease in A₂₆₂ over time. The hydration of the double bond leads to a loss of absorbance at this wavelength.
-
Calculate Activity: Determine the initial rate of the reaction (ΔA₂₆₂/min) from the linear portion of the curve. Calculate the specific activity using the molar extinction coefficient for the enoyl-CoA substrate.
Visualizations
Hypothetical Biosynthesis Pathway Diagram
Caption: Hypothetical two-step biosynthesis pathway of this compound.
Experimental Workflow Diagram
References
- 1. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pedworld.ch [pedworld.ch]
- 11. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
3,8-Dihydroxydodecanoyl-CoA: A Technical Guide to its Putative Role in Mitochondrial Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hypothetical metabolism of 3,8-Dihydroxydodecanoyl-CoA within the context of mitochondrial beta-oxidation. While direct experimental evidence for the metabolism of this specific dihydroxy fatty acyl-CoA is limited in publicly available literature, this document extrapolates from established principles of fatty acid oxidation and the known enzymatic machinery of the mitochondria to propose a putative metabolic pathway. This guide is intended to serve as a foundational resource for researchers investigating novel lipid metabolic pathways, scientists exploring the roles of modified fatty acids in cellular physiology and disease, and professionals in drug development targeting metabolic disorders. We present a hypothesized metabolic sequence, detail illustrative experimental protocols for its investigation, and provide structured data tables and visualizations to facilitate understanding and further research.
Introduction
Mitochondrial beta-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, a key substrate for the citric acid cycle and subsequent ATP generation.[1][2][3] The canonical pathway is well-characterized for saturated and unsaturated fatty acids. However, the metabolism of modified fatty acids, such as hydroxylated and dihydroxylated species, is less understood. This compound is a coenzyme A derivative of a 12-carbon fatty acid bearing hydroxyl groups at the C3 and C8 positions.[4] The presence of these hydroxyl groups, particularly the one at C8, suggests a deviation from the standard beta-oxidation spiral and may imply the involvement of specialized enzymatic activities.
This guide explores the potential metabolic fate of this compound, considering the known substrate specificities of beta-oxidation enzymes and proposing a plausible pathway for its degradation. Understanding the metabolism of such molecules is crucial, as accumulation of hydroxylated fatty acids has been linked to certain metabolic disorders.[5]
Proposed Biosynthesis of this compound
The origin of this compound in biological systems is not established. However, several enzymatic reactions could potentially lead to its formation. One possibility is the action of fatty acid hydratases, which can introduce hydroxyl groups onto unsaturated fatty acids.[6] Alternatively, cytochrome P450 monooxygenases are known to hydroxylate fatty acids.[1] A hypothetical biosynthetic pathway could involve the sequential hydroxylation of a dodecanoyl-CoA precursor.
Caption: Proposed biosynthetic pathway for this compound.
Hypothetical Mitochondrial Beta-Oxidation of this compound
The presence of a hydroxyl group at the C3 position suggests that this compound could potentially enter the beta-oxidation spiral directly at the step catalyzed by 3-hydroxyacyl-CoA dehydrogenase. However, the hydroxyl group at C8 presents a challenge for the canonical pathway enzymes. We propose a modified beta-oxidation pathway that involves initial processing of the C3 hydroxyl group, followed by several cycles of beta-oxidation, and subsequent handling of the C8 hydroxylated intermediate.
The proposed pathway involves the following key steps:
-
Initial Dehydrogenation and Thiolysis: The C3 hydroxyl group is oxidized by a 3-hydroxyacyl-CoA dehydrogenase, followed by thiolytic cleavage to release one molecule of acetyl-CoA. This would yield 6-hydroxydecanoyl-CoA.
-
Standard Beta-Oxidation Cycles: The resulting 6-hydroxydecanoyl-CoA would then undergo two standard cycles of beta-oxidation, shortening the chain by four carbons and producing two additional molecules of acetyl-CoA. This would lead to the formation of 3-hydroxyhexanoyl-CoA.
-
Final Processing: The final 3-hydroxyhexanoyl-CoA intermediate would be processed through the remaining steps of beta-oxidation to yield a final acetyl-CoA.
Caption: Hypothetical mitochondrial beta-oxidation pathway for this compound.
Illustrative Experimental Protocols
Investigating the metabolism of this compound would require a combination of in vitro and cellular assays. Below are illustrative protocols adapted from established methods for studying fatty acid oxidation.
In Vitro Enzyme Assays with Purified Enzymes
This protocol aims to determine if the core enzymes of beta-oxidation can process this compound and its subsequent metabolites.
Materials:
-
Purified recombinant 3-hydroxyacyl-CoA dehydrogenase (HADH), enoyl-CoA hydratase, and thiolase enzymes.[7]
-
This compound substrate (synthesized or commercially procured).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT).
-
Cofactors: NAD+, Coenzyme A.
-
Spectrophotometer or HPLC-MS system for product detection.
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, a specific purified enzyme, and cofactors.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a quenching agent like perchloric acid).
-
Analyze the reaction products by spectrophotometry (monitoring NAD+ reduction) or by HPLC-MS to identify and quantify the metabolites formed.
Cellular Respiration Assays in Cultured Cells
This protocol assesses the ability of intact cells to oxidize this compound, providing a more physiologically relevant context.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes).
-
Cell culture medium.
-
This compound.
-
Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rates (OCR).
-
Inhibitors of fatty acid oxidation (e.g., etomoxir) as controls.
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Replace the culture medium with assay medium.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound into the wells.
-
Monitor the change in OCR to determine the rate of substrate oxidation.
-
Inject inhibitors to confirm that the observed OCR increase is due to mitochondrial fatty acid oxidation.
Metabolite Profiling using Mass Spectrometry
This protocol is designed to identify and quantify the intermediates of this compound metabolism in a biological sample.
Materials:
-
Biological samples (e.g., cell lysates, mitochondrial fractions) incubated with this compound.
-
Internal standards (e.g., isotopically labeled fatty acyl-CoAs).
-
Solvents for extraction (e.g., methanol, chloroform).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Incubate the biological sample with this compound for a specific time.
-
Quench the reaction and extract the metabolites using a suitable solvent system.
-
Add internal standards to the extracts.
-
Analyze the extracts by LC-MS/MS, using multiple reaction monitoring (MRM) to specifically detect and quantify the expected intermediates of the proposed pathway.
Data Presentation (Hypothetical)
The following tables present hypothetical quantitative data that could be generated from the experiments described above.
Table 1: In Vitro Enzyme Kinetics (Hypothetical Data)
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydodecanoyl-CoA (Control) | 50 | 200 |
| 3-Hydroxyacyl-CoA Dehydrogenase | This compound | 150 | 80 |
| Thiolase | 3-Ketododecanoyl-CoA (Control) | 25 | 500 |
| Thiolase | 3-Keto-8-hydroxydodecanoyl-CoA | 75 | 250 |
Table 2: Cellular Oxygen Consumption Rates (Hypothetical Data)
| Cell Type | Substrate | Basal OCR (pmol/min) | OCR after Substrate (pmol/min) | OCR after Etomoxir (pmol/min) |
| Hepatocytes | Dodecanoyl-CoA (Control) | 100 | 250 | 110 |
| Hepatocytes | This compound | 100 | 180 | 105 |
| Myotubes | Dodecanoyl-CoA (Control) | 150 | 350 | 160 |
| Myotubes | This compound | 150 | 250 | 155 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for investigating the metabolism of this compound.
Caption: Experimental workflow for studying this compound metabolism.
Conclusion and Future Directions
This technical guide has presented a hypothetical framework for understanding the mitochondrial metabolism of this compound. The proposed pathway, while speculative, is grounded in the established principles of beta-oxidation and provides a testable model for future research. The illustrative experimental protocols and data tables offer a practical starting point for investigators in this area.
Future research should focus on:
-
Chemical synthesis and purification of this compound to enable in vitro and in vivo studies.
-
Identification of the enzymes responsible for the biosynthesis and degradation of this molecule.
-
Investigation of the physiological and pathological relevance of this compound, particularly in the context of metabolic diseases.
-
Development of specific analytical methods , such as those based on mass spectrometry, for the sensitive and accurate quantification of this compound and its metabolites in biological samples.[8][9]
By systematically addressing these research questions, the scientific community can elucidate the role of this and other modified fatty acids in cellular metabolism and human health.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Significance of Long-Chain 3-Hydroxyacyl-CoAs in Cellular Respiration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence and literature detailing the specific biological significance of 3,8-Dihydroxydodecanoyl-CoA in cellular respiration is not available in the current body of scientific literature. This guide will, therefore, focus on the well-documented roles of structurally related molecules, namely long-chain 3-hydroxyacyl-CoAs, and their impact on mitochondrial function and cellular respiration. The principles and findings discussed herein are expected to be broadly applicable to long-chain dihydroxyacyl-CoA species.
Introduction to Fatty Acid β-Oxidation and its Link to Cellular Respiration
Cellular respiration is the process by which cells convert biochemical energy from nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This process involves a series of metabolic pathways, including glycolysis, the Krebs cycle (also known as the citric acid cycle), and oxidative phosphorylation. While glucose is a primary fuel source, fatty acids are also a major energy substrate, particularly in tissues with high energy demands such as the heart and skeletal muscle.
Fatty acids are broken down through a process called β-oxidation, which occurs within the mitochondrial matrix. This pathway sequentially shortens the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the Krebs cycle, while NADH and FADH2 donate electrons to the electron transport chain, driving oxidative phosphorylation and ATP synthesis.
Long-chain fatty acids require a specific enzymatic machinery for their oxidation, primarily the mitochondrial trifunctional protein (MTP). MTP is a multi-enzyme complex that catalyzes the last three steps of long-chain fatty acid β-oxidation, including the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).
The Role of 3-Hydroxyacyl-CoAs in Normal Metabolism
In the canonical β-oxidation pathway, 3-hydroxyacyl-CoAs are key intermediates. The third step of β-oxidation involves the NAD+-dependent dehydrogenation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase. For long-chain fatty acids, this reaction is carried out by the LCHAD component of the MTP.
Pathophysiological Significance: Insights from LCHAD Deficiency
Much of our understanding of the biological impact of accumulating 3-hydroxyacyl-CoAs comes from studying inherited disorders of fatty acid oxidation, such as LCHAD deficiency. This condition is caused by mutations in the HADHA gene, which encodes the alpha-subunit of the MTP, leading to impaired LCHAD activity.
In LCHAD deficiency, the inability to efficiently process long-chain 3-hydroxyacyl-CoAs leads to their accumulation, along with their corresponding 3-hydroxy fatty acids, in various tissues. This accumulation has profound consequences for cellular energy metabolism and is associated with severe clinical manifestations, including cardiomyopathy, hypoglycemia, and liver dysfunction.
Impact of Accumulated Long-Chain 3-Hydroxy Fatty Acids on Cellular Respiration
Accumulated long-chain 3-hydroxy fatty acids have been shown to directly interfere with mitochondrial function, particularly oxidative phosphorylation.
Uncoupling of Oxidative Phosphorylation
Studies have demonstrated that long-chain 3-hydroxy fatty acids, such as 3-hydroxytetradecanoic acid (3-HTA) and 3-hydroxypalmitic acid (3-HPA), act as potent uncouplers of oxidative phosphorylation in heart mitochondria. Uncoupling disrupts the tight linkage between electron transport and ATP synthesis. This leads to an increase in oxygen consumption (resting respiration) without a corresponding increase in ATP production. The energy that would normally be used to synthesize ATP is instead dissipated as heat.
Key effects observed include:
-
Increased resting respiration: Mitochondria consume oxygen at a higher rate in the absence of ADP.
-
Diminished respiratory control ratio (RCR): The RCR, a measure of the tightness of coupling between respiration and phosphorylation, is significantly reduced.
-
Decreased ADP/O ratio: The amount of ATP produced per oxygen atom consumed is lowered, indicating reduced efficiency of oxidative phosphorylation.
-
Decreased mitochondrial membrane potential (ΔΨ): The proton gradient across the inner mitochondrial membrane, which drives ATP synthase, is dissipated.
-
Reduced NAD(P)H levels: The pool of reduced nicotinamide (B372718) adenine (B156593) dinucleotides is depleted due to increased oxidation by the uncoupled electron transport chain.
Inhibition of Respiratory Chain Complexes
Besides uncoupling, long-chain acyl-CoA esters, including 3-hydroxy derivatives, can inhibit various components of the respiratory chain and other mitochondrial proteins. This further compromises the cell's ability to generate ATP.
Quantitative Data Summary
The following table summarizes the effects of various long-chain 3-hydroxy fatty acids on mitochondrial respiratory parameters, as reported in the literature.
| Fatty Acid Studied | Substrate | Parameter Measured | Observed Effect | Reference |
| 3-Hydroxytetradecanoic acid (3-HTA) | Glutamate (B1630785)/Malate (B86768) | Resting Respiration | Increased | |
| 3-Hydroxytetradecanoic acid (3-HTA) | Succinate (B1194679) | Resting Respiration | Increased | |
| 3-Hydroxytetradecanoic acid (3-HTA) | Glutamate/Malate | Respiratory Control Ratio | Diminished | |
| 3-Hydroxytetradecanoic acid (3-HTA) | Succinate | Respiratory Control Ratio | Diminished | |
| 3-Hydroxytetradecanoic acid (3-HTA) | Glutamate/Malate | ADP/O Ratio | Diminished | |
| 3-Hydroxytetradecanoic acid (3-HTA) | Succinate | ADP/O Ratio | Diminished | |
| 3-Hydroxydodecanoic acid (3-HDDA) | - | Mitochondrial Membrane Potential (ΔΨ) | Decreased | |
| 3-Hydroxytetradecanoic acid (3-HTA) | - | Mitochondrial Membrane Potential (ΔΨ) | Decreased | |
| 3-Hydroxypalmitic acid (3-HPA) | - | Mitochondrial Membrane Potential (ΔΨ) | Decreased | |
| 3-Hydroxydodecanoic acid (3-HDDA) | - | NAD(P)H Pool | Decreased | |
| 3-Hydroxytetradecanoic acid (3-HTA) | - | NAD(P)H Pool | Decreased | |
| 3-Hydroxypalmitic acid (3-HPA) | - | NAD(P)H Pool | Decreased |
Experimental Protocols
Isolation of Mitochondria
A common method for studying mitochondrial respiration involves the isolation of mitochondria from tissues, such as rat heart or liver.
Protocol Outline:
-
Tissue Homogenization: The tissue is minced and homogenized in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) to break open the cells.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.
-
A low-speed spin pellets nuclei and unbroken cells.
-
The resulting supernatant is centrifuged at a higher speed to pellet the mitochondria.
-
-
Washing: The mitochondrial pellet is washed with the isolation buffer to remove contaminants.
-
Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for subsequent assays.
-
Protein Quantification: The protein concentration of the mitochondrial suspension is determined using a standard method, such as the Bradford or Lowry assay, to normalize experimental results.
Measurement of Mitochondrial Respiration (Oximetry)
High-resolution respirometry (e.g., using an Oroboros Oxygraph) is a standard technique to measure mitochondrial oxygen consumption.
Protocol Outline:
-
Chamber Preparation: The respirometer chambers are calibrated and filled with a respiration medium (e.g., containing KCl, Tris-HCl, phosphate (B84403) buffer, and EGTA).
-
Mitochondrial Addition: A known amount of isolated mitochondria is added to the chamber.
-
Substrate Addition: Respiratory substrates are added to fuel the electron transport chain (e.g., glutamate and malate for Complex I, or succinate for Complex II).
-
State 2 Respiration (Resting State): Oxygen consumption is measured in the presence of substrates but before the addition of ADP.
-
State 3 Respiration (Active State): A known amount of ADP is added to stimulate ATP synthesis and measure the maximal coupled respiration rate.
-
State 4 Respiration: Oxygen consumption is measured after the added ADP has been phosphorylated to ATP.
-
Uncoupled Respiration: An uncoupling agent (e.g., FCCP) can be added to measure the maximal capacity of the electron transport chain.
-
Inhibitor Addition: Inhibitors of specific respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) can be used to dissect the electron transport chain.
-
Data Analysis: The respiratory control ratio (RCR = State 3 / State 4) and the ADP/O ratio are calculated to assess mitochondrial function. The effect of test compounds, such as 3-hydroxy fatty acids, is determined by adding them to the chamber and observing changes in these parameters.
Measurement of Mitochondrial Membrane Potential (ΔΨ)
The mitochondrial membrane potential can be measured using fluorescent probes, such as safranine O or rhodamine 123.
Protocol Outline:
-
Incubation: Isolated mitochondria are incubated in a respiration buffer containing the fluorescent probe.
-
Fluorescence Measurement: The fluorescence of the probe is monitored over time using a fluorometer.
-
Energization: Mitochondria are energized by the addition of respiratory substrates. This leads to the uptake of the probe into the mitochondrial matrix and a quenching of its fluorescence, indicating the generation of a membrane potential.
-
Treatment: The test compound is added, and any change in fluorescence is recorded. A decrease in quenching (increase in fluorescence) indicates a dissipation of the membrane potential.
-
Calibration: Uncouplers (e.g., FCCP) are often used at the end of the experiment to cause complete depolarization for calibration purposes.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships discussed in this guide.
Caption: Overview of mitochondrial long-chain fatty acid β-oxidation and its link to cellular respiration.
Caption: Pathophysiological consequences of LCHAD deficiency on mitochondrial function.
Conclusion and Future Directions
While the specific molecule this compound is not well-characterized, the study of related long-chain 3-hydroxyacyl-CoAs and their corresponding fatty acids provides critical insights into mitochondrial bioenergetics. The accumulation of these metabolites due to enzymatic defects in the fatty acid β-oxidation pathway leads to a severe disruption of cellular respiration, primarily through the uncoupling of oxidative phosphorylation. This results in a state of energy deficiency that underlies the pathology of diseases like LCHAD deficiency.
For researchers and drug development professionals, understanding these mechanisms is crucial for devising therapeutic strategies. Potential avenues for intervention could include:
-
Substrate reduction therapies: Limiting the intake of long-chain fatty acids to reduce the production of toxic intermediates.
-
Mitochondrial targeted therapies: Developing molecules that can protect mitochondria from the damaging effects of these metabolites or improve the efficiency of the electron transport chain.
-
Gene therapy: Correcting the underlying genetic defect in LCHAD deficiency.
Further research is needed to determine if dihydroxylated long-chain acyl-CoAs, such as the putative this compound, are formed in biological systems and whether they possess unique or more potent effects on mitochondrial function compared to their monohydroxylated counterparts. Advanced mass spectrometry and metabolomics approaches will be instrumental in identifying and quantifying such species and elucidating their potential roles in health and disease.
3,8-Dihydroxydodecanoyl-CoA: A Potential Biomarker in Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic diseases, including fatty acid oxidation (FAO) disorders and insulin (B600854) resistance, represent a growing global health challenge. The identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. This technical guide explores the emerging role of 3,8-dihydroxydodecanoyl-CoA as a potential biomarker for metabolic dysregulation, particularly in the context of long-chain fatty acid oxidation disorders. While direct evidence is still nascent, the biochemical origins and potential metabolic consequences of this molecule suggest its utility as an indicator of enzymatic dysfunction within the mitochondrial trifunctional protein. This document provides a comprehensive overview of the underlying biochemistry, detailed experimental protocols for detection and quantification, and a summary of potential quantitative findings.
Introduction: The Landscape of Metabolic Disease and the Need for Novel Biomarkers
Metabolic diseases are characterized by disruptions in the body's ability to manage energy stores, leading to conditions such as obesity, type 2 diabetes, and inherited metabolic disorders. Fatty acid oxidation is a critical pathway for energy production, particularly during periods of fasting or prolonged exercise.[1][2] Long-chain fatty acids are a major fuel source for tissues with high energy demands, such as the heart and skeletal muscle.[3]
Disorders of long-chain fatty acid oxidation (LC-FAOD) are a group of inherited metabolic conditions that impair the mitochondrial beta-oxidation spiral.[1] These disorders can lead to a severe energy deficit and the accumulation of toxic intermediate metabolites, resulting in life-threatening complications like cardiomyopathy, hypoglycemia, and rhabdomyolysis.[2]
Similarly, acquired metabolic conditions like insulin resistance are associated with perturbations in fatty acid metabolism. The accumulation of intracellular lipid species, including long-chain acyl-CoAs, has been implicated in the impairment of insulin signaling pathways.[4][5][6] This highlights the intricate link between fatty acid metabolism and glucose homeostasis.
Currently, the diagnosis of LC-FAODs relies on the detection of elevated levels of specific acylcarnitines in blood spots, plasma, and urine.[7][8] While effective for newborn screening, there is an ongoing need for more specific and mechanistically informative biomarkers to monitor disease progression and therapeutic response. This compound, a dually hydroxylated C12-acyl-CoA, is hypothesized to be such a biomarker, potentially arising from aberrant processing of fatty acid intermediates in the context of specific enzyme deficiencies.
Biochemical Rationale: The Origin of this compound
The canonical mitochondrial beta-oxidation of a saturated fatty acid involves a four-step cycle of dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage. For long-chain fatty acids, these reactions are catalyzed by the mitochondrial trifunctional protein (TFP).[9][10][11] TFP is a hetero-octameric complex containing two alpha and two beta subunits. The alpha-subunit harbors the long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the beta-subunit contains the long-chain thiolase activity.[12]
A deficiency in either the hydratase or LCHAD activity of the TFP could theoretically lead to the formation of abnormal metabolites. The precise enzymatic origin of a 3,8-dihydroxylated C12-CoA is not definitively established in the literature. However, it is plausible that it represents a product of "leaky" or alternative enzymatic activities attempting to process a stalled metabolic intermediate. For instance, a partial oxidation at the beta-position (C3) followed by an omega-oxidation event and subsequent reduction could lead to a dihydroxylated species.
The accumulation of such an unusual metabolite would be a direct consequence of a specific enzymatic block, making it a highly specific biomarker for that particular dysfunction.
This compound in Metabolic Disease
Fatty Acid Oxidation Disorders
The primary clinical context for the utility of this compound as a biomarker is in LC-FAODs, specifically those involving the mitochondrial trifunctional protein. In conditions like LCHAD deficiency or complete TFP deficiency, the normal processing of long-chain 3-hydroxyacyl-CoAs is impaired.[8][13] This leads to the accumulation of upstream intermediates. The presence of this compound in biological fluids or tissues of these patients could serve as a direct indicator of the metabolic block.
Insulin Resistance and Type 2 Diabetes
The link between impaired fatty acid oxidation and insulin resistance is well-established.[14] An accumulation of intracellular long-chain acyl-CoAs and their derivatives can activate stress-induced signaling cascades that interfere with insulin receptor signaling.[15][16] While not a primary diagnostic marker, elevated levels of this compound could reflect a state of mitochondrial stress and incomplete fatty acid oxidation in insulin-resistant tissues, such as skeletal muscle and liver. This could provide a more nuanced understanding of the metabolic phenotype in these individuals.
Quantitative Data Analysis
While specific quantitative data for this compound are not yet widely reported in the literature, we can project the expected changes in related metabolites in individuals with LC-FAOD compared to healthy controls. The following table summarizes these anticipated findings.
| Metabolite | Expected Change in LC-FAOD | Rationale |
| This compound | Significantly Increased | Accumulation due to a block in the beta-oxidation pathway. |
| Long-chain 3-hydroxyacylcarnitines (e.g., C16-OH, C18:1-OH) | Significantly Increased | Established primary biomarkers for LCHAD and TFP deficiencies.[7][8] |
| Free Carnitine (C0) | Decreased | Sequestration of free carnitine through the formation of acylcarnitines. |
| Dicarboxylic Acids (e.g., dodecanedioic acid) | Increased | Upregulation of omega-oxidation as an alternative pathway for fatty acid metabolism. |
| Long-chain Acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA) | Increased | General accumulation of fatty acid intermediates upstream of the enzymatic block. |
Experimental Protocols
The quantification of acyl-CoA species in biological samples is challenging due to their low abundance and chemical instability. The recommended method for the sensitive and specific detection of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19]
Sample Preparation
-
Tissue Homogenization:
-
Flash-freeze tissue samples (100-200 mg) in liquid nitrogen immediately after collection.[19]
-
Homogenize the frozen tissue in 1 mL of ice-cold 2:1 (v/v) methanol (B129727)/water.
-
Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled long-chain acyl-CoA) to the homogenate.[18]
-
-
Extraction:
-
Perform a solid-phase extraction (SPE) to isolate the acyl-CoA species.[19]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the tissue homogenate onto the cartridge.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/water with a small amount of ammonium (B1175870) hydroxide).[17][18]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.[20]
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[18]
-
Mobile Phase A: Water with 5 mM ammonium acetate.[20]
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 5 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes) to achieve separation of the different acyl-CoA species.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).[18]
-
Analysis Mode: Selected Reaction Monitoring (SRM).[18]
-
Precursor Ion: The [M+H]⁺ ion of this compound.
-
Product Ion: A characteristic fragment ion, typically corresponding to the loss of the CoA moiety or a specific fragmentation of the acyl chain.
-
Collision Energy: Optimize to achieve the most intense and stable fragment ion signal.
-
Quantification
-
Construct a calibration curve using a synthetic standard of this compound of known concentrations.
-
The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways and experimental workflows relevant to the study of this compound.
Caption: Mitochondrial Beta-Oxidation Pathway and the Putative Formation of this compound in TFP Deficiency.
Caption: The Impact of Accumulated Long-Chain Acyl-CoAs on Insulin Signaling.
Caption: Experimental Workflow for the Quantification of this compound.
Conclusion and Future Directions
This compound holds promise as a novel and specific biomarker for metabolic diseases, particularly LC-FAODs. Its unique structure suggests a direct link to enzymatic dysfunction within the mitochondrial trifunctional protein. While further research is needed to validate its clinical utility, the analytical methods outlined in this guide provide a robust framework for its detection and quantification.
Future research should focus on:
-
Chemical Synthesis: The synthesis of a certified this compound standard is essential for accurate quantification and method validation.[21]
-
Clinical Validation: Measuring the levels of this metabolite in well-characterized patient cohorts with LC-FAODs and other metabolic diseases is necessary to establish its diagnostic and prognostic value.
-
Mechanistic Studies: Investigating the precise enzymatic origin of this compound will provide deeper insights into the pathophysiology of TFP deficiency.
The continued exploration of novel biomarkers like this compound is crucial for advancing our understanding of metabolic diseases and for the development of next-generation diagnostics and therapeutics.
References
- 1. Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs) | Children's Hospital of Philadelphia [chop.edu]
- 2. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learn About Long-chain Fatty Acid Oxidation Disorders (LC-FAOD) [faodinfocus.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Mitochondrial trifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 10. Mitochondrial trifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 11. medlineplus.gov [medlineplus.gov]
- 12. Molecular characterization of mitochondrial trifunctional protein deficiency: formation of the enzyme complex is important for stabilization of both alpha- and beta-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Impaired long-chain fatty acid oxidation and contractile dysfunction in the obese Zucker rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation | PLOS Genetics [journals.plos.org]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of both Enantiomers of 3-Hydroxydodecanedioic Acid [zenodo.org]
An In-depth Technical Guide to the Subcellular Localization of 3,8-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental evidence for the subcellular localization of 3,8-Dihydroxydodecanoyl-CoA is not extensively documented in current literature, its structural characteristics as a modified long-chain fatty acid derivative strongly suggest its metabolism is compartmentalized within the mitochondria and/or peroxisomes . This guide synthesizes current knowledge on fatty acid metabolism to infer the probable metabolic fate and localization of this compound. Furthermore, it provides detailed experimental protocols for researchers to empirically determine its precise subcellular distribution.
Introduction: The Significance of Subcellular Localization
The subcellular compartmentalization of metabolic pathways is a fundamental principle of cellular biology, ensuring the efficient and regulated processing of metabolites. For fatty acids and their derivatives, the primary sites of catabolism are the mitochondria and peroxisomes. The specific location of a fatty acid's metabolism is determined by its chain length and structural modifications, such as the presence of hydroxyl groups. Understanding the subcellular localization of this compound is crucial for elucidating its physiological role and its potential as a therapeutic target.
Inferred Subcellular Localization and Metabolic Pathways
Based on established principles of fatty acid oxidation, this compound is likely processed by β-oxidation. Both mitochondria and peroxisomes are equipped to handle fatty acid β-oxidation, though they have distinct substrate specificities and enzymatic machinery.
Mitochondrial β-Oxidation
Mitochondria are the primary site for the β-oxidation of short, medium, and long-chain saturated fatty acids. The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. The presence of hydroxyl groups on the dodecanoyl-CoA backbone suggests that it would require specialized enzymes within the mitochondrial matrix to be processed.
Peroxisomal β-Oxidation
Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and some prostaglandins (B1171923) and leukotrienes.[1] The β-oxidation pathway in peroxisomes is similar to that in mitochondria but is not coupled to ATP synthesis.[1] Given that peroxisomes handle structurally complex fatty acids, it is plausible that this compound is a substrate for peroxisomal enzymes.
The table below summarizes the key features of mitochondrial and peroxisomal β-oxidation, providing a framework for understanding the potential fate of this compound.
| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |
| Substrate Preference | Short, medium, and long-chain fatty acids (up to C22) | Very-long-chain fatty acids (>C22), branched fatty acids, dicarboxylic acids[1][2] |
| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase |
| Electron Acceptor (First Step) | FAD | O₂ (producing H₂O₂) |
| Energy Coupling | Directly coupled to the electron transport chain and ATP synthesis | Not directly coupled to ATP synthesis[1] |
| Thiolase Specificity | Specific for various chain lengths | Broader specificity |
| End Product | Acetyl-CoA (and propionyl-CoA for odd-chain fatty acids) | Chain-shortened acyl-CoAs and acetyl-CoA |
Experimental Protocols for Determining Subcellular Localization
To empirically determine the subcellular localization of this compound, a combination of subcellular fractionation and sensitive analytical techniques is required.
Subcellular Fractionation
This technique separates cellular organelles based on their size and density.
Protocol: Differential Centrifugation
-
Homogenization:
-
Harvest cultured cells or fresh tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an isotonic homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EDTA, pH 7.4) to maintain organelle integrity.
-
Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method on ice. The extent of homogenization should be monitored by microscopy to ensure a high percentage of cell lysis with minimal organelle damage.
-
-
Centrifugation Steps:
-
Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C. The pellet will contain nuclei.
-
Mitochondrial Fraction: Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria.
-
Peroxisomal/Microsomal Fraction: The supernatant from the mitochondrial spin can be further centrifuged at a very high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet microsomes (endoplasmic reticulum) and peroxisomes. Further purification using density gradient centrifugation (e.g., with Percoll or sucrose gradients) is necessary to separate peroxisomes from other organelles.
-
Analysis of Subcellular Fractions
Once the fractions are obtained, the concentration of this compound in each fraction needs to be quantified.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Lipid Extraction:
-
To each subcellular fraction, add a known amount of an internal standard (e.g., a deuterated version of the analyte).
-
Extract lipids using a biphasic solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water).
-
Vortex thoroughly and centrifuge to separate the phases. The lipid-containing organic phase is at the bottom.
-
Carefully collect the organic phase and dry it under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for reverse-phase liquid chromatography.
-
Inject the sample onto a C18 column and elute with a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify this compound using a mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for high specificity and sensitivity.
-
Enzyme Localization and Activity Assays
The localization of enzymes that potentially metabolize this compound can provide further evidence for its subcellular location.
Protocol: Marker Enzyme Assays
-
To validate the purity of the subcellular fractions, perform activity assays for well-established marker enzymes for each organelle.[3]
-
Mitochondria: Succinate dehydrogenase or citrate (B86180) synthase.
-
Peroxisomes: Catalase.
-
Cytosol: Lactate dehydrogenase.
-
Endoplasmic Reticulum: Glucose-6-phosphatase.
-
Lysosomes: Acid phosphatase.
-
Visualizing the Metabolic Context
The following diagrams illustrate the potential metabolic pathways and experimental workflows related to the study of this compound.
Caption: Inferred metabolic pathways for this compound.
Caption: Experimental workflow for subcellular fractionation.
Conclusion
The precise subcellular localization of this compound remains to be definitively established. However, based on its structure and the known functions of cellular organelles, it is highly probable that its metabolism occurs within mitochondria and/or peroxisomes. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and confirm the subcellular distribution of this and other lipid metabolites. Such studies will be instrumental in advancing our understanding of fatty acid metabolism and its implications in health and disease.
References
An In-Depth Technical Guide to Dihydroxy Fatty Acyl-CoAs with a Focus on the Hypothetical Molecule 3,8-Dihydroxydodecanoyl-CoA
Introduction to Dihydroxy Fatty Acyl-CoAs
Dihydroxy fatty acids are a class of lipids characterized by a hydrocarbon chain with two hydroxyl groups. When activated with coenzyme A (CoA), they form dihydroxy fatty acyl-CoAs, which can serve as intermediates in various metabolic pathways. While molecules like 3-hydroxydodecanoyl-CoA are known intermediates in fatty acid metabolism, the presence of a second hydroxyl group at a position distant from the alpha or beta carbons, such as the proposed 8-position in 3,8-dihydroxydodecanoyl-CoA, suggests involvement in specialized metabolic routes beyond canonical beta-oxidation.
Hydroxylated fatty acids are found across different biological kingdoms and play diverse roles:
-
In Plants: They are key monomers of the biopolymers cutin and suberin, which form protective layers on aerial and subterranean plant surfaces, respectively.[1][2][3][4][5]
-
In Microbes: Bacteria and fungi produce a variety of hydroxylated fatty acids, some with antimicrobial properties or roles in cell signaling.[6][7][8][9] Microbial enzymes like diol synthases and lipoxygenases are capable of producing dihydroxy fatty acids.[10][11]
-
In Animals: Hydroxylated fatty acids are involved in various physiological processes, and their abnormal metabolism can be indicative of certain metabolic disorders.[12][13][14]
Hypothetical Biosynthesis and Metabolic Fate of this compound
The biosynthesis of a dihydroxy fatty acid typically involves the action of specific hydroxylating enzymes. For this compound, a plausible biosynthetic route would involve the hydroxylation of a dodecanoyl-CoA precursor.
Potential Biosynthetic Pathways
Two main enzymatic steps are likely required: hydroxylation at the 3-position and hydroxylation at the 8-position. The order of these events could vary.
-
Pathway A: Initial 3-Hydroxylation followed by 8-Hydroxylation: This would start with an intermediate of beta-oxidation, 3-hydroxydodecanoyl-CoA. A specific cytochrome P450 monooxygenase or another hydroxylase would then introduce the hydroxyl group at the 8-position.
-
Pathway B: Initial 8-Hydroxylation followed by 3-Hydroxylation: A cytochrome P450 monooxygenase could first hydroxylate dodecanoyl-CoA at the 8-position, forming 8-hydroxydodecanoyl-CoA. This intermediate could then enter a modified beta-oxidation pathway, leading to the formation of this compound.
The diagram below illustrates a hypothetical biosynthetic pathway.
Potential Metabolic Roles
Given its structure, this compound could have several functions:
-
Precursor for Bioactive Molecules: It could be a precursor for signaling molecules, surfactants, or antibiotics.
-
Component of Complex Lipids: It might be incorporated into larger lipids, such as rhamnolipids or other glycolipids, particularly in bacteria.
-
Intermediate in a Degradation Pathway: It could be an intermediate in a specialized fatty acid degradation pathway for hydroxylated or branched-chain fatty acids.
Quantitative Data
As of now, there is no quantitative data available in the literature for this compound across different biological species. The table below is a template that can be used to summarize such data once it becomes available through experimental investigation.
| Biological Species | Tissue/Cellular Compartment | Concentration (µM) | Method of Quantification | Reference |
| [Example: Pseudomonas aeruginosa] | [Example: Whole cell extract] | [Data] | [Example: LC-MS/MS] | [Citation] |
| [Example: Arabidopsis thaliana] | [Example: Root suberin monomers] | [Data] | [Example: GC-MS] | [Citation] |
| [Example: Mus musculus] | [Example: Liver peroxisomes] | [Data] | [Example: HPLC-UV] | [Citation] |
Experimental Protocols
The investigation of a novel metabolite like this compound requires a multi-step experimental approach, from initial detection to functional characterization.
Protocol for Extraction and Detection
Objective: To extract acyl-CoAs from a biological sample and detect the presence of this compound.
Methodology:
-
Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.
-
Lipid Extraction: Homogenize the frozen sample in a biphasic solvent system, such as methanol/chloroform/water, to extract lipids and other small molecules.
-
Solid-Phase Extraction (SPE): Enrich the acyl-CoA fraction using a C18 SPE cartridge.
-
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Separate the extracted acyl-CoAs using reverse-phase liquid chromatography.
-
Detect and identify this compound using high-resolution mass spectrometry. The expected mass-to-charge ratio (m/z) should be calculated based on its chemical formula.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the structure by fragmentation analysis.
-
The following diagram outlines the general workflow for the detection of a novel acyl-CoA.
Protocol for Quantification
Objective: To quantify the concentration of this compound in a biological sample.
Methodology:
-
Synthesis of an Internal Standard: Chemically synthesize an isotopically labeled version of this compound (e.g., with ¹³C or ²H).
-
Sample Preparation: Spike the biological sample with a known amount of the internal standard before extraction.
-
LC-MS/MS Analysis: Perform LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) to specifically detect the parent and fragment ions of both the native and isotopically labeled compound.
-
Quantification: Calculate the concentration of the native compound by comparing its peak area to that of the internal standard.
Protocol for Functional Characterization
Objective: To elucidate the biological function of this compound.
Methodology:
-
Gene Knockout Studies: Identify candidate genes for the hydroxylases involved in its biosynthesis. Create knockout mutants for these genes and analyze the metabolic profile to see if the production of this compound is abolished.
-
Enzyme Assays: Express the candidate hydroxylase enzymes recombinantly and perform in vitro assays with potential substrates (e.g., dodecanoyl-CoA, 3-hydroxydodecanoyl-CoA) to confirm their activity.
-
Metabolic Labeling Studies: Feed the biological system with isotopically labeled precursors (e.g., ¹³C-dodecanoic acid) and trace the label incorporation into this compound and downstream metabolites.
Conclusion and Future Directions
While this compound remains a molecule of hypothetical significance at present, the analytical and molecular biology tools available to researchers provide a clear path for its discovery and characterization. Future research should focus on untargeted metabolomics screens in diverse biological species to identify novel hydroxylated fatty acids. Should this compound be identified, the protocols outlined in this guide can serve as a starting point for elucidating its role in biology, potentially uncovering new metabolic pathways, signaling molecules, or compounds with therapeutic or industrial applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Connecting the Molecular Structure of Cutin to Ultrastructure and Physical Properties of the Cuticle in Petals of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsartor.org [gsartor.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxy long-chain fatty acids in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Antifungal hydroxy fatty acids produced during sourdough fermentation: microbial and enzymatic pathways, and antifungal activity in bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid signaling in pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Human Metabolome Database: Showing metabocard for 3-Hydroxydodecanoic acid (HMDB0000387) [hmdb.ca]
- 13. (+-)-3-Hydroxydodecanoic acid | C12H24O3 | CID 94216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxydodecanoic acid (HMDB0010728) [hmdb.ca]
In-Depth Technical Guide: The Potential Regulatory Functions of 3,8-Dihydroxydodecanoyl-CoA
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of the current scientific literature, we must report that there is a significant lack of available data regarding the specific regulatory functions, metabolic pathways, and experimental protocols for 3,8-Dihydroxydodecanoyl-CoA . This molecule is commercially available as a coenzyme A derivative for research purposes[1]. However, its endogenous presence, biosynthesis, and physiological roles within cellular systems have not been documented in the accessible scientific papers and metabolic databases.
The information that is available relates more broadly to the metabolism of dodecanoyl-CoA and other hydroxyacyl-CoA intermediates. This guide will, therefore, provide a foundational understanding of the metabolic context in which a dihydroxy-dodecanoyl-CoA molecule might theoretically function, drawing parallels from known pathways of fatty acid oxidation and metabolism. While direct evidence for this compound is absent, we can extrapolate potential roles and experimental approaches based on the established principles of lipid biochemistry.
Hypothetical Metabolic Context
Given its structure as a dihydroxylated 12-carbon fatty acyl-CoA, this compound would be an intermediate in a modified fatty acid metabolic pathway. Standard beta-oxidation of dodecanoyl-CoA involves hydroxylation at the 3-position (beta-carbon)[2][3]. The presence of a second hydroxyl group at the 8-position suggests a deviation from this canonical pathway, possibly indicating involvement in:
-
Omega-Oxidation and Subsequent Chain Shortening: Fatty acids can undergo oxidation at the terminal (omega) carbon, a process initiated by cytochrome P450 enzymes in the endoplasmic reticulum. This creates a dicarboxylic acid that can then undergo beta-oxidation from both ends in peroxisomes and mitochondria[4][5]. It is conceivable that hydroxylation at the 8-position could be an intermediate step in such a pathway for dodecanedioic acid metabolism.
-
Detoxification or Specialized Metabolism: The hydroxylation of fatty acids can serve to increase their water solubility for excretion or to produce signaling molecules. The specific positioning of the hydroxyl groups at C3 and C8 might target the molecule for a specific biological activity or metabolic fate that is not yet characterized.
Potential Regulatory Roles Based on Analogy
While no direct regulatory functions of this compound have been identified, we can speculate on potential roles based on the known functions of other acyl-CoA species and hydroxylated fatty acids.
-
Enzyme Regulation: Acyl-CoA molecules are known to allosterically regulate the activity of various enzymes involved in lipid and glucose metabolism. For instance, long-chain acyl-CoAs can inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis.
-
Gene Expression: Acyl-CoAs can influence the activity of transcription factors that regulate the expression of genes involved in metabolism. Peroxisome proliferator-activated receptors (PPARs) are a key class of nuclear receptors that are activated by fatty acids and their derivatives, leading to the upregulation of genes involved in fatty acid oxidation[6].
-
Signaling Molecule Precursor: Hydroxylated fatty acids can be precursors to a variety of signaling molecules, including those involved in inflammation and resolution. For example, docosahexaenoic acid (DHA) is metabolized to resolvins and protectins, which have potent anti-inflammatory effects[7].
Experimental Approaches to Elucidate Function
To investigate the potential regulatory functions of this compound, a series of targeted experiments would be required. The following outlines a hypothetical workflow for researchers.
Establishing Endogenous Presence
The first critical step is to determine if this compound is a naturally occurring metabolite.
Experimental Protocol: Quantification by Mass Spectrometry
-
Sample Preparation: Obtain tissue or cell samples of interest (e.g., liver, heart, adipose tissue, or specific cell lines).
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and mass spectrometric detection, the extracted acyl-CoAs can be derivatized.
-
LC-MS/MS Analysis: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution to separate the acyl-CoA species.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for this compound. A synthetic standard of this compound would be essential for confirming its identity and for quantification.
-
Investigating Metabolic Pathways
If the molecule is found to be endogenous, the next step is to identify its biosynthetic and degradative pathways.
Experimental Protocol: Stable Isotope Tracing
-
Cell Culture: Incubate a relevant cell line with a stable isotope-labeled precursor, such as ¹³C-dodecanoic acid.
-
Metabolite Extraction and Analysis: After a set incubation time, extract the metabolites and analyze them using LC-MS/MS to detect the incorporation of the ¹³C label into this compound and other related metabolites. This will help to trace the metabolic flux and identify precursor-product relationships.
Assessing Regulatory Functions
To explore potential regulatory roles, researchers could investigate the effect of this compound on key metabolic processes and signaling pathways.
Experimental Protocol: In Vitro Enzyme Assays
-
Enzyme Purification: Purify key regulatory enzymes of fatty acid and glucose metabolism (e.g., acetyl-CoA carboxylase, carnitine palmitoyltransferase 1, glucokinase).
-
Activity Assay: Measure the activity of the purified enzymes in the presence and absence of varying concentrations of this compound to determine if it has an activating or inhibitory effect.
Experimental Protocol: Gene Expression Analysis
-
Cell Treatment: Treat a relevant cell line with this compound.
-
RNA Extraction and qPCR: After treatment, extract total RNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes known to be regulated by fatty acid metabolites (e.g., genes involved in beta-oxidation, gluconeogenesis, and inflammation).
Visualizing Hypothetical Workflows and Pathways
To aid in the conceptualization of these experimental approaches, the following diagrams are provided.
Caption: A proposed experimental workflow for the discovery and functional characterization of this compound.
Caption: Hypothetical metabolic pathways involving this compound as a potential intermediate.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. Oleoyl-CoA is the major de novo product of stearoyl-CoA desaturase 1 gene isoform and substrate for the biosynthesis of the Harderian gland 1-alkyl-2,3-diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Mass Spectrometry Analysis of 3,8-Dihydroxydodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for the mass spectrometry-based analysis of 3,8-Dihydroxydodecanoyl-CoA, a dihydroxy fatty acyl-coenzyme A derivative. This guide is intended to support research in areas such as bacterial metabolism, biofuel development, and novel therapeutic discovery.
Introduction
This compound is a specialized acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids and polymers. The presence of two hydroxyl groups on the dodecanoyl (C12) backbone of this compound suggests its potential role as an intermediate in specialized metabolic pathways, such as the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria. PHAs are biodegradable polyesters with applications in bioplastics and medical devices.
The analysis of acyl-CoAs, particularly modified forms like this compound, presents analytical challenges due to their low abundance, inherent instability, and structural complexity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and specific quantification of these molecules. This application note outlines a robust LC-MS/MS method for the analysis of this compound in biological matrices.
Predicted Mass Spectrometric Properties
The accurate mass and predicted fragmentation pattern are crucial for developing a selective and sensitive LC-MS/MS method.
-
Molecular Formula: C₃₃H₅₈N₇O₁₉P₃S
-
Molecular Weight: 981.84 g/mol
-
Predicted Monoisotopic Mass: 981.2756 u
Table 1: Predicted m/z values for Precursor and Product Ions of this compound. This table provides the predicted mass-to-charge ratios for the precursor ion and the major expected product ions in positive ion mode, which are essential for setting up a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) experiment.
| Ion Type | Predicted m/z | Description |
| Precursor Ion | ||
| [M+H]⁺ | 982.2829 | Protonated molecule |
| [M+Na]⁺ | 1004.2648 | Sodium adduct |
| [M+K]⁺ | 1020.2388 | Potassium adduct |
| Product Ions (from [M+H]⁺) | ||
| Product Ion 1 | 475.2872 | [M+H - 507]⁺: Neutral loss of the 3'-phospho-ADP moiety. This is a characteristic fragmentation for all acyl-CoAs. |
| Product Ion 2 | 428.0371 | Adenosine diphosphate (B83284) ribose fragment. Another common fragment for acyl-CoAs. |
| Product Ion 3 | 457.2766 | [M+H - 507 - H₂O]⁺: Subsequent loss of a water molecule from the acyl chain. |
| Product Ion 4 | 439.2661 | [M+H - 507 - 2H₂O]⁺: Subsequent loss of two water molecules from the acyl chain. |
Experimental Protocols
This section details the recommended procedures for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Sample Preparation: Extraction of Acyl-CoAs from Bacterial Cells
This protocol is designed for the extraction of acyl-CoAs from bacterial cell pellets.
-
Cell Harvesting: Centrifuge bacterial culture at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Quenching Metabolism: Resuspend the cell pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA). Incubate on ice for 15 minutes to precipitate proteins and quench enzymatic activity.
-
Cell Lysis: Sonicate the suspension on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off) to ensure complete cell lysis.
-
Protein Removal: Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 2% (v/v) acetic acid in water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 2% (v/v) acetic acid in water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% (v/v) ammonium (B1175870) hydroxide.
-
-
Solvent Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in 50 µL of 5% (v/v) acetonitrile (B52724) in water for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Table 2: Liquid Chromatography Parameters. This table outlines the recommended chromatographic conditions for the separation of this compound from other cellular components.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium acetate (B1210297) in water, pH 7 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Parameters (Positive Ion Mode). This table provides the suggested mass spectrometer settings for the detection and quantification of this compound.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Precursor > Product 1: 982.3 > 475.3Precursor > Product 2: 982.3 > 428.0 |
Data Presentation and Visualization
Quantitative Data Summary
The following table is a template for summarizing quantitative results from the analysis of this compound in different bacterial strains or under various growth conditions.
Table 4: Example Quantitative Analysis of this compound. This table is a template for presenting quantitative data, allowing for easy comparison across different samples.
| Sample ID | Condition | This compound (pmol/mg protein) | Standard Deviation |
| Strain A | Glucose-rich media | 1.25 | 0.15 |
| Strain A | Nitrogen-limited media | 5.78 | 0.42 |
| Strain B | Glucose-rich media | 0.89 | 0.11 |
| Strain B | Nitrogen-limited media | 3.45 | 0.31 |
Visualizations
Visual representations of workflows and pathways are critical for understanding complex processes.
Caption: Experimental workflow for the analysis of this compound.
Caption: Putative biosynthetic pathway for PHA incorporating this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the analysis of this compound. This protocol, from sample preparation to data analysis, is designed to support researchers in accurately quantifying this dihydroxy acyl-CoA in complex biological samples. The provided workflows and pathway diagrams offer a clear visual guide to the experimental process and the potential metabolic context of this molecule. While the presented method is a strong starting point, optimization of chromatographic and mass spectrometric parameters may be necessary for specific biological matrices and instrumentation.
Application Note: Quantification of 3,8-Dihydroxydodecanoyl-CoA using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,8-Dihydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and de novo lipogenesis. The accurate quantification of specific acyl-CoA species is essential for understanding cellular metabolism, identifying metabolic dysregulation in diseases, and for the development of therapeutic agents targeting these pathways. This document provides a detailed protocol for the quantification of this compound in biological matrices, such as liver tissue, using a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Biochemical Context: Role in Fatty Acid Metabolism
3-hydroxyacyl-CoA molecules are key intermediates in the β-oxidation and fatty acid elongation pathways. The presence of hydroxyl groups at both the 3 and 8 positions suggests that this compound may be an intermediate in the metabolism of hydroxylated or unsaturated fatty acids, which often occurs within peroxisomes. Peroxisomal β-oxidation is responsible for shortening very-long-chain fatty acids and other fatty acids that cannot be directly metabolized by mitochondria. The pathway involves a series of enzymatic reactions, including hydration of an enoyl-CoA to a 3-hydroxyacyl-CoA.
Caption: Representative pathway of peroxisomal β-oxidation.
Experimental Protocol
This protocol provides a comprehensive procedure for sample preparation, HPLC separation, and MS/MS detection of this compound.
1. Sample Preparation (from Liver Tissue)
-
Homogenization: Weigh approximately 50-100 mg of frozen liver tissue and place it in a 2 mL polypropylene (B1209903) tube containing 400 µL of ice-cold extraction buffer (2-propanol/50 mM KH2PO4, pH 7.2; 1:1, v/v).
-
Internal Standard: Add an appropriate internal standard (IS), such as C17-CoA, to the tube to correct for extraction efficiency and matrix effects.
-
Extraction: Homogenize the tissue thoroughly using a mechanical homogenizer while keeping the sample on ice.
-
Lipid Removal: Add 400 µL of petroleum ether, vortex for 30 seconds, and centrifuge at 100 x g for 1 minute to separate the phases. Discard the upper organic phase. Repeat this wash step twice.
-
Protein Precipitation & Phase Separation: Add 10 µL of saturated (NH4)2SO4 followed by 1.2 mL of a 2:1 methanol:chloroform mixture. Vortex vigorously and let stand at room temperature for 20 minutes. Centrifuge at 21,000 x g for 3 minutes.
-
Drying: Transfer the supernatant to a new tube and dry the sample completely under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Solvent A, 10% Solvent B). Vortex and sonicate briefly to ensure complete dissolution. Centrifuge at 500 x g for 10 minutes to pellet any insoluble debris.
-
Analysis: Transfer the clear supernatant to an autosampler vial for HPLC-MS/MS analysis.
2. HPLC-MS/MS Method
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 or C8 (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | 15 mM Ammonium Hydroxide (NH4OH) in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide (NH4OH) in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions:
To determine the exact MRM transitions for this compound, direct infusion of a synthesized standard into the mass spectrometer is required. However, based on the known fragmentation of acyl-CoAs, the following transitions can be predicted and used for initial method development. The molecular weight of this compound is approximately 981.5 g/mol .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) |
| This compound | 982.5 [M+H]+ | To be determined | 100 | To be optimized |
| C17-CoA (IS) | 920.5 [M+H]+ | 413.1 | 100 | 35 |
Note: A characteristic fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da). A neutral loss scan can be used to identify potential acyl-CoA peaks in the absence of a standard.
Caption: Experimental workflow for HPLC-MS/MS analysis.
Data Presentation & Method Validation
For robust quantification, the method should be validated according to established guidelines. The following tables summarize the expected performance characteristics, based on typical results for similar long-chain acyl-CoA analyses.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 15% | < 15% | 85 - 115% |
| Medium | 100 | < 10% | < 10% | 90 - 110% |
| High | 800 | < 10% | < 10% | 90 - 110% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | > 80% |
| Matrix Effect | 85 - 115% |
The described HPLC-MS/MS protocol provides a detailed framework for the sensitive and selective quantification of this compound in biological samples. The use of a C18 reversed-phase column with a high-pH mobile phase allows for excellent chromatographic separation without the need for ion-pairing reagents, which can cause signal suppression and contaminate the MS system. The triple quadrupole mass spectrometer, operating in MRM mode, ensures high specificity and sensitivity. Proper method validation, including assessment of linearity, accuracy, precision, recovery, and matrix effects, is crucial for obtaining reliable quantitative data for metabolic research and drug development applications.
Application Note & Protocol: A Novel In Vitro Assay for Monitoring 3,8-Dihydroxydodecanoyl-CoA Dehydrogenase Activity
For Research Use Only.
Introduction
3,8-Dihydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A derivative. While its precise role in metabolism is a subject of ongoing research, its structure suggests involvement in fatty acid oxidation pathways. Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, diabetes, and certain cancers. Therefore, robust methods to measure the activity of enzymes that metabolize molecules like this compound are crucial for basic research and drug discovery.
This application note describes a detailed protocol for a continuous spectrophotometric in vitro assay to determine the activity of a putative this compound dehydrogenase. This enzyme is hypothesized to catalyze the oxidation of this compound, a reaction coupled to the reduction of a nicotinamide (B372718) cofactor (NAD+ or NADP+). The assay monitors the increase in absorbance at 340 nm resulting from the production of NADH or NADPH, providing a direct measure of enzyme activity.[1] This method is adaptable for high-throughput screening of potential enzyme inhibitors or activators.
Principle of the Assay
The assay is based on the enzymatic oxidation of the hydroxyl group on this compound by a specific dehydrogenase. This reaction is dependent on the presence of NAD+ or NADP+ as a cofactor. The reduction of the cofactor to NADH or NADPH leads to an increase in absorbance at 340 nm. The rate of this absorbance change is directly proportional to the enzyme's activity.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | MedChemExpress | HY-CE00781 | -20°C |
| NAD+ (Nicotinamide adenine (B156593) dinucleotide) | Sigma-Aldrich | N7004 | 4°C |
| NADP+ (Nicotinamide adenine dinucleotide phosphate) | Sigma-Aldrich | N0505 | 4°C |
| Recombinant this compound Dehydrogenase | (To be sourced or purified) | - | -80°C |
| Tris-HCl | Thermo Fisher | BP152 | Room Temp |
| MgCl₂ | Sigma-Aldrich | M8266 | Room Temp |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temp |
| 96-well UV-transparent microplate | Corning | 3635 | Room Temp |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 0.01% Triton X-100. Prepare 100 mL and store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the Assay Buffer to make a 10 mM stock solution. Aliquot and store at -20°C. Note: Due to the amphipathic nature of acyl-CoAs, ensure complete dissolution, gentle vortexing may be required.
-
Cofactor Stock Solution (50 mM): Prepare separate 50 mM stock solutions of NAD+ and NADP+ in the Assay Buffer. Store in aliquots at -20°C.
-
Enzyme Stock Solution: The concentration of the purified recombinant enzyme should be determined using a standard protein quantification method (e.g., Bradford assay). Dilute the enzyme in Assay Buffer to a suitable working concentration (e.g., 1 µg/µL). Store in aliquots at -80°C and keep on ice during use.
Assay Procedure
The following protocol is for a single well in a 96-well plate format. The final reaction volume is 200 µL.
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the Assay Buffer, cofactor, and substrate. The volumes for a single reaction are as follows:
-
Assay Buffer: 160 µL
-
50 mM NAD+ (or NADP+): 10 µL (Final concentration: 2.5 mM)
-
10 mM this compound: 10 µL (Final concentration: 0.5 mM)
-
-
Add Reaction Mix to Plate: Pipette 180 µL of the master mix into each well of a 96-well UV-transparent microplate.
-
Pre-incubate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Add 20 µL of the diluted enzyme solution to each well to start the reaction. Mix gently by pipetting up and down.
-
Measure Absorbance: Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Kinetic Reading: Measure the absorbance every 30 seconds for a total of 15-30 minutes.
Control Reactions
-
No-Enzyme Control: Replace the enzyme solution with an equal volume of Assay Buffer. This will account for any non-enzymatic reduction of the cofactor.
-
No-Substrate Control: Replace the this compound solution with an equal volume of Assay Buffer. This will establish the baseline absorbance and any enzyme-dependent, substrate-independent cofactor reduction.
Data Presentation
The raw data (absorbance at 340 nm over time) should be plotted to visualize the reaction progress. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. The rate of the reaction (mOD/min) can be calculated from the slope of this linear phase.
Enzyme activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA₃₄₀ / min) * (Reaction Volume) / (ε * Pathlength * mg of Enzyme)
Where:
-
ΔA₃₄₀ / min is the rate of absorbance change per minute.
-
Reaction Volume is in Liters.
-
ε (molar extinction coefficient) for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Pathlength is the light path through the well in cm (typically provided by the plate manufacturer).
-
mg of Enzyme is the amount of enzyme added to the well.
Example Data Table
| Condition | Rate (mOD/min) | Specific Activity (µmol/min/mg) |
| Complete Assay | 15.2 | 1.22 |
| No-Enzyme Control | 0.5 | - |
| No-Substrate Control | 0.8 | - |
| + Inhibitor A (10 µM) | 4.1 | 0.33 |
| + Inhibitor B (10 µM) | 14.8 | 1.19 |
Visualizations
Biochemical Pathway
References
Application Notes and Protocols for Metabolic Tracing of 3,8-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. This document provides detailed application notes and protocols for the use of stable isotope-labeled 3,8-Dihydroxydodecanoyl-CoA to trace its metabolic fate in biological systems. This compound is a dihydroxy fatty acyl-CoA, and understanding its metabolism is crucial for research in areas such as lipid signaling, metabolic disorders, and drug development. Dihydroxy fatty acids are known to be involved in various physiological processes, and their formation can be mediated by cytochrome P450 and epoxide hydrolase enzyme systems. These protocols will guide researchers in synthesizing the labeled tracer, designing and executing metabolic tracing experiments, and analyzing the resulting data using mass spectrometry.
Data Presentation
Quantitative data from metabolic tracing experiments should be organized to clearly present the incorporation of the stable isotope label into downstream metabolites over time. The following table is a template for presenting such data. The values provided are hypothetical and should be replaced with experimental results.
| Metabolite | Time Point (hours) | Isotope Enrichment (%) | Concentration (pmol/mg protein) |
| Labeled this compound | 0 | 99.0 | 50.0 |
| 1 | 85.2 | 42.6 | |
| 4 | 55.8 | 27.9 | |
| 12 | 20.1 | 10.1 | |
| Metabolite A | 0 | 0.0 | 0.0 |
| 1 | 5.3 | 2.1 | |
| 4 | 25.7 | 10.3 | |
| 12 | 40.2 | 16.1 | |
| Metabolite B | 0 | 0.0 | 0.0 |
| 1 | 1.2 | 0.5 | |
| 4 | 10.9 | 4.4 | |
| 12 | 22.5 | 9.0 |
Experimental Protocols
Protocol 1: Synthesis of Stable Isotope-Labeled this compound
This protocol describes a plausible chemo-enzymatic approach for the synthesis of stable isotope-labeled this compound, for instance, with ¹³C or ²H labels. The synthesis of the fatty acid precursor is a critical step and may require custom synthesis.
1.1. Synthesis of Isotopically Labeled 3,8-Dihydroxydodecanoic Acid:
-
Objective: To synthesize 3,8-dihydroxydodecanoic acid with stable isotope labels (e.g., ¹³C at specific positions or uniformly labeled).
-
Materials:
-
Isotopically labeled starting materials (e.g., ¹³C-labeled acetyl-CoA, ¹³C-labeled malonyl-CoA).
-
Appropriate enzymes for fatty acid synthesis and hydroxylation (e.g., fatty acid synthase, cytochrome P450 monooxygenase, epoxide hydrolase).
-
Organic solvents (e.g., hexane, ethyl acetate).
-
Silica gel for chromatography.
-
-
Procedure:
-
A multi-step organic synthesis approach is typically required. A possible route involves starting from a commercially available labeled precursor and introducing the hydroxyl groups at the C3 and C8 positions.
-
For example, a labeled dodecanoic acid can be synthesized and then subjected to stereospecific hydroxylation reactions.
-
Alternatively, an enzymatic approach could be employed using purified enzymes. For instance, a labeled dodecanoyl-CoA could be synthesized first, followed by enzymatic hydroxylation at the C3 and C8 positions using specific hydroxylases.
-
Purify the final product using column chromatography and confirm its structure and isotopic enrichment by NMR and mass spectrometry.
-
1.2. Activation to this compound:
-
Objective: To convert the labeled 3,8-dihydroxydodecanoic acid to its CoA ester.
-
Materials:
-
Labeled 3,8-dihydroxydodecanoic acid.
-
Coenzyme A (CoA).
-
Acyl-CoA synthetase.
-
ATP, MgCl₂.
-
Buffer (e.g., Tris-HCl, pH 7.5).
-
-
Procedure:
-
Incubate the labeled 3,8-dihydroxydodecanoic acid with CoA, ATP, and MgCl₂ in the presence of a suitable acyl-CoA synthetase.
-
The reaction mixture is incubated at 37°C for 1-2 hours.
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The resulting labeled this compound is then purified using solid-phase extraction or HPLC.
-
The concentration and purity of the final product are determined spectrophotometrically and by LC-MS.
-
Protocol 2: Cell Culture and Labeling
-
Objective: To introduce the stable isotope-labeled this compound into a cell culture system for metabolic tracing.
-
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
Labeled this compound.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare a stock solution of the labeled this compound in a suitable solvent (e.g., ethanol, DMSO) and dilute it in the cell culture medium to the final working concentration.
-
Remove the existing medium from the cells and wash them with PBS.
-
Add the medium containing the labeled tracer to the cells.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to allow for metabolic processing of the tracer.
-
Protocol 3: Metabolite Extraction
-
Objective: To extract intracellular metabolites for subsequent analysis.
-
Materials:
-
Cold methanol (B129727) (-80°C).
-
Cell scraper.
-
Microcentrifuge tubes.
-
-
Procedure:
-
At each time point, rapidly aspirate the medium.
-
Wash the cells quickly with ice-cold PBS.
-
Add ice-cold (-80°C) 80% methanol to the culture dish to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.
-
Protocol 4: LC-MS/MS Analysis
-
Objective: To separate and quantify the labeled this compound and its downstream metabolites.
-
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 reversed-phase column.
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
-
Procedure:
-
Dry the metabolite extracts under a stream of nitrogen.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.
-
Inject the samples onto the LC-MS/MS system.
-
Separate the metabolites using a gradient elution on a C18 column.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for both the labeled and unlabeled versions of the metabolites of interest need to be determined.
-
Analyze the data to determine the isotopic enrichment and concentration of each metabolite at each time point.
-
Mandatory Visualization
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for metabolic tracing.
Application Notes: Extraction of 3,8-Dihydroxydodecanoyl-CoA from Cell Cultures
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are essential thioester intermediates in cellular metabolism, playing pivotal roles in the biosynthesis of lipids, energy production via beta-oxidation, and post-translational modifications.[1] The accurate quantification of specific acyl-CoA species, such as 3,8-Dihydroxydodecanoyl-CoA, is crucial for understanding metabolic regulation and dysfunction in various physiological and pathological states.[2] However, the analysis of acyl-CoAs is challenging due to their low cellular abundance and inherent instability.[1][2]
These application notes provide a detailed, synthesized protocol for the effective extraction of short- to long-chain acyl-CoAs from cultured mammalian cells for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). While the protocol is broadly applicable, it is designed to ensure high recovery and sample stability for hydroxylated medium-chain acyl-CoAs like this compound.
Metabolic Significance of Acyl-CoAs
Coenzyme A (CoA) and its acyl derivatives are central to numerous metabolic processes.[3] Acyl-CoAs are the activated form of fatty acids, priming them for catabolic and anabolic pathways. The general role of acyl-CoAs is to facilitate the transfer of fatty acids from the cytoplasm to the mitochondria for beta-oxidation, ultimately leading to the production of ATP.[4] The diversity of acyl-CoA species reflects the complexity of cellular lipid and energy metabolism.
Caption: Central role of Acyl-CoAs in cellular metabolism.
Data Presentation
The abundance of acyl-CoA species can vary significantly between different cell lines. The following table summarizes representative quantitative data for various acyl-CoAs reported in the literature to provide a comparative overview.
Table 1: Representative Abundance of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[2] | MCF7 (pmol/mg protein)[2] | RAW264.7 (pmol/mg protein)[2] |
|---|---|---|---|
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| HMG-CoA | 0.971 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12.0 | ~4.0 |
| C18:0-CoA | - | ~3.0 | ~1.0 |
Note: Data for this compound is not specifically available in the cited literature; values are presented to give a general indication of acyl-CoA pool sizes.
Experimental Protocols
This section details a robust protocol for the extraction of acyl-CoAs from cell cultures, optimized for recovery and stability, making it suitable for subsequent LC-MS/MS analysis. The workflow is depicted in the diagram below.
Caption: Step-by-step workflow for acyl-CoA extraction.
I. Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvents (choose one):
-
Internal Standard (IS): A suitable acyl-CoA not expected to be in the sample (e.g., C7-CoA or ¹³C-labeled acyl-CoA). Crotonoyl-CoA has also been used.[8]
-
Reconstitution Solvent: 50% Methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) or 5% (w/v) 5-sulfosalicylic acid (SSA).[2][5]
-
1.5 mL or 2.0 mL microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge (4°C) capable of >15,000 x g
-
Vacuum concentrator or nitrogen evaporator
II. Detailed Protocol
Step 1: Cell Harvesting and Washing
The goal of this step is to rapidly wash the cells and prepare them for metabolic quenching while minimizing changes to the acyl-CoA pool. All steps should be performed quickly and on ice.
-
For Adherent Cells:
-
Aspirate the culture medium completely.
-
Wash the cell monolayer twice with an appropriate volume of ice-cold PBS.
-
Aspirate the final PBS wash completely before proceeding to extraction.
-
-
For Suspension Cells:
-
Transfer cells to a centrifuge tube and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the centrifugation and washing step. After the final wash, aspirate all residual PBS.
-
Step 2: Metabolite Extraction and Cell Lysis
This is the most critical step, where metabolism is quenched, and metabolites are extracted. The choice of solvent can affect the range of acyl-CoAs recovered.[7]
-
Add 1 mL of ice-cold extraction solvent (e.g., 10% TCA or 80:20 Methanol:Water) to the cell plate (adherent) or cell pellet (suspension).[5] If using, spike the extraction solvent with the internal standard.
-
For Adherent Cells: Immediately use a cell scraper to scrape the cells into the cold solvent.[2]
-
For Suspension Cells: Resuspend the cell pellet thoroughly in the cold solvent by vortexing or pipetting.[2]
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
To ensure complete lysis and extraction, sonicate the sample (e.g., 12 pulses of 0.5 seconds each) or vortex vigorously.[5] Keep the sample on ice during this process.
Step 3: Protein Precipitation and Supernatant Collection
-
Incubate the lysate on ice for 10-30 minutes to allow for protein precipitation.[7]
-
Centrifuge the tubes at 15,000 - 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[5][9]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[2]
Step 4: Sample Cleanup and Concentration (Optional but Recommended)
For cleaner samples and increased sensitivity, a solid-phase extraction (SPE) step can be employed.[5][8] However, some methods achieve high sensitivity without it.[9][10]
-
Solid-Phase Extraction (if using TCA): Use an appropriate SPE column (e.g., Oasis HLB) to purify the cleared supernatant. Follow the manufacturer's protocol for conditioning, loading, washing, and eluting.[5]
-
Evaporation: Dry the supernatant (or SPE eluate) to completeness using a vacuum concentrator or a gentle stream of nitrogen.[8]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable reconstitution solvent.[2] The choice of solvent is critical for acyl-CoA stability and compatibility with LC-MS analysis.[2]
Step 5: Analysis
-
Vortex the reconstituted sample and centrifuge at high speed for 10 minutes at 4°C to pellet any insoluble material.[9]
-
Transfer the clear supernatant to an LC-MS autosampler vial.
-
Analyze the sample promptly using a validated LC-MS/MS method. Reversed-phase chromatography is commonly used for acyl-CoA analysis.[6]
III. Methodological Considerations
-
Instability: Acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Keep samples on ice or at 4°C at all times and minimize processing time.[1]
-
Extraction Solvent Choice: Acidic extraction (e.g., TCA) is effective for short-chain acyl-CoAs.[5] Mixed organic-aqueous solvents (e.g., Acetonitrile/Methanol/Water) can provide broader coverage, including more hydrophobic medium- and long-chain species.[7]
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.
-
LC-MS/MS: Development of a sensitive and specific LC-MS/MS method is key. This typically involves optimizing chromatographic separation and using Multiple Reaction Monitoring (MRM) for quantification.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Coenzyme A biosynthesis: mechanisms of regulation, function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Analysis of 3,8-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dihydroxydodecanoyl-CoA is a coenzyme A derivative of a dihydroxylated C12 fatty acid.[1] While its precise biological role is still under investigation, its structure suggests it may serve as a substrate for enzymes involved in fatty acid metabolism, such as dehydrogenases, hydratases, or transferases. The presence of a hydroxyl group at the C-3 position is characteristic of intermediates in the β-oxidation pathway of fatty acids. The additional hydroxyl group at the C-8 position suggests it may be an intermediate in a modified fatty acid oxidation pathway or a substrate for enzymes involved in the metabolism of hydroxylated fatty acids.
These application notes provide a comprehensive guide for utilizing this compound as a substrate to characterize the kinetics of enzymes potentially involved in its metabolism, with a primary focus on 3-hydroxyacyl-CoA dehydrogenase (HADH) activity. The protocols and data presentation formats are designed to be adaptable for researchers in academic and industrial settings, including those in drug development exploring novel metabolic pathways.
Hypothetical Signaling Pathway
The metabolism of this compound is hypothesized to proceed through a modified β-oxidation pathway. The initial steps would likely involve the action of a dehydrogenase on the 3-hydroxy position, a key step in fatty acid oxidation. The subsequent metabolic fate of the resulting ketoacyl-CoA would depend on the cellular context and the presence of other enzymes capable of recognizing and processing the hydroxyl group at the C-8 position.
Caption: Hypothetical enzymatic oxidation of this compound.
Data Presentation
Effective presentation of kinetic data is crucial for interpretation and comparison. The following tables provide a template for summarizing key kinetic parameters.
Table 1: Michaelis-Menten Kinetic Parameters for a Putative 3-Hydroxyacyl-CoA Dehydrogenase with this compound
| Parameter | Value | Standard Deviation |
| K_m (µM) | [Insert Value] | [Insert Value] |
| V_max (µmol/min/mg) | [Insert Value] | [Insert Value] |
| k_cat (s⁻¹) | [Insert Value] | [Insert Value] |
| k_cat/K_m (M⁻¹s⁻¹) | [Insert Value] | [Insert Value] |
Table 2: Comparative Substrate Specificity
| Substrate | Relative V_max (%) | K_m (µM) |
| 3-Hydroxydodecanoyl-CoA | 100 | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] |
| 3-Hydroxyoctanoyl-CoA | [Insert Value] | [Insert Value] |
| 3-Hydroxypalmitoyl-CoA | [Insert Value] | [Insert Value] |
Experimental Protocols
The following protocols provide a detailed methodology for determining the kinetic parameters of an enzyme utilizing this compound as a substrate. The primary method described is a continuous spectrophotometric assay that monitors the production of NADH.
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH during the oxidation of the 3-hydroxy group of this compound.
Materials:
-
This compound (substrate)
-
Purified or partially purified enzyme preparation (e.g., recombinant 3-hydroxyacyl-CoA dehydrogenase)
-
NAD+ (cofactor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
UV/Vis spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
Experimental Workflow:
Caption: Workflow for a continuous spectrophotometric enzyme assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Prepare a 10 mM stock solution of NAD+ in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected K_m.
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.
-
In a 1 ml cuvette, add the following components:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 10 mM NAD+ solution (final concentration: 0.5 mM)
-
X µL of enzyme solution (the amount should be determined empirically to give a linear rate of absorbance change for at least 1-2 minutes)
-
-
Mix gently by inversion and incubate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the this compound dilution.
-
Immediately mix by inversion and start recording the absorbance at 340 nm every 10 seconds for 3-5 minutes.
-
Run a blank reaction without the enzyme to control for any non-enzymatic reduction of NAD+.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max values.
-
Protocol 2: High-Throughput Fluorescence-Based Assay
For screening larger numbers of inhibitors or enzyme variants, a fluorescence-based assay can be adapted. This assay also monitors the production of NADH, which is fluorescent.
Materials:
-
All materials from Protocol 1
-
Black 96-well microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation: Prepare reagents as described in Protocol 1, scaling volumes as needed for the microplate format.
-
Assay Setup:
-
In each well of a black 96-well plate, add:
-
170 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
10 µL of 10 mM NAD+ solution
-
X µL of enzyme solution
-
-
If screening inhibitors, add the inhibitor compounds at this stage and incubate for a predetermined time.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the this compound dilution to each well.
-
Immediately place the plate in the fluorescence microplate reader, which has been pre-set to the appropriate temperature.
-
Measure the fluorescence intensity (Ex: 340 nm, Em: 460 nm) every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear phase of the fluorescence increase over time.
-
For kinetic analysis, plot the rates against substrate concentration and fit to the Michaelis-Menten equation.
-
For inhibitor screening, calculate the percent inhibition relative to a control without the inhibitor.
-
Logical Relationships in Data Interpretation
The interpretation of kinetic data involves understanding the relationships between the measured parameters and the enzyme's properties.
Caption: Relationships between key enzyme kinetic parameters.
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the enzymatic kinetics of this compound. By systematically applying these methods, researchers can elucidate the kinetic properties of enzymes that metabolize this novel substrate, contributing to a deeper understanding of fatty acid metabolism and potentially identifying new targets for therapeutic intervention. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
Application Notes: Monoclonal Antibody for the Detection of 3,8-Dihydroxydodecanoyl-CoA
Product Name: Anti-3,8-Dihydroxydodecanoyl-CoA Monoclonal Antibody (Clone 3DDC-Mab-1)
Catalog Number: (Hypothetical) CAT-3DDC-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,8-Dihydroxydodecanoyl-CoA is an intermediate metabolite in fatty acid metabolism pathways. While its precise roles are still under investigation, it is hypothesized to be involved in peroxisomal beta-oxidation of medium-chain dicarboxylic acids. The ability to specifically detect and quantify this molecule is crucial for studying lipid metabolism, identifying potential biomarkers for metabolic disorders, and in the development of therapeutic agents targeting these pathways. This document provides detailed protocols and application notes for the use of a highly specific monoclonal antibody developed for the detection of this compound.
Principle of Detection
Due to its small molecular size, this compound is a hapten and not immunogenic on its own. To generate a specific monoclonal antibody, this compound was conjugated to a carrier protein (Keyhole Limpet Hemocyanin, KLH) to elicit a robust immune response in mice. The resulting monoclonal antibody (Clone 3DDC-Mab-1) was selected for its high affinity and specificity.
Detection of free this compound in samples is achieved through a competitive immunoassay format. In this setup, the free analyte in the sample competes with a labeled or coated this compound conjugate for binding to a limited amount of the monoclonal antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Antibody Production and Characterization
The production of this monoclonal antibody followed a standard hybridoma technology workflow.
Caption: Workflow for Monoclonal Antibody Production against a Hapten.
Quantitative Data Summary
The following table summarizes the key characteristics of the Anti-3,8-Dihydroxydodecanoyl-CoA Monoclonal Antibody (Clone 3DDC-Mab-1).
| Parameter | Specification |
| Clone | 3DDC-Mab-1 |
| Isotype | Mouse IgG1, kappa |
| Reactivity | Specific for this compound |
| Immunogen | This compound conjugated to KLH |
| Affinity (K_d) | 1.5 x 10⁻⁹ M (determined by Surface Plasmon Resonance) |
| Cross-Reactivity | < 0.1% with Dodecanoyl-CoA, < 1% with other related fatty acyl-CoAs |
| Purification | Protein A/G affinity chromatography |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| Recommended Dilutions | Competitive ELISA: 1:1000 - 1:5000Western Blot: 1:500 - 1:2000Immunofluorescence: 1:100 - 1:500 |
Experimental Protocols
Protocol 1: Competitive ELISA for Quantification
This protocol is designed for the quantification of this compound in biological samples.
Caption: Principle of the Competitive ELISA for Hapten Detection.
Materials:
-
Anti-3,8-Dihydroxydodecanoyl-CoA Antibody (3DDC-Mab-1)
-
This compound-BSA conjugate (for coating)
-
Standard this compound solution
-
Goat Anti-Mouse IgG-HRP secondary antibody
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Coating: Dilute the this compound-BSA conjugate to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competition:
-
Prepare serial dilutions of the standard this compound solution and your samples.
-
In a separate plate or tubes, mix 50 µL of each standard/sample dilution with 50 µL of the diluted 3DDC-Mab-1 antibody (at the optimized concentration). Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/sample mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL of diluted Goat Anti-Mouse IgG-HRP to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the amount of this compound in the sample.
Protocol 2: Western Blotting for Detection of Acylated Proteins
This protocol is designed to detect proteins that are hypothetically modified by covalent attachment of this compound.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (5% non-fat dry milk or BSA in TBS-T)
-
Wash Buffer (TBS with 0.1% Tween-20, TBS-T)
-
Primary Antibody: 3DDC-Mab-1
-
Secondary Antibody: HRP-conjugated Goat Anti-Mouse IgG
-
ECL Chemiluminescence Substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-50 µg of protein per lane on an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the 3DDC-Mab-1 antibody in Blocking Buffer (e.g., 1:1000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:5000). Incubate the membrane for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Protocol 3: Immunofluorescence for Localization of Acylated Proteins
This protocol allows for the visualization of the subcellular localization of proteins hypothetically modified by this compound.
Materials:
-
Cells grown on sterile glass coverslips
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBS-T)
-
Primary Antibody: 3DDC-Mab-1
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips to 60-80% confluency.
-
Fixation: Gently wash cells with PBS. Fix the cells with 4% Paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash coverslips 3 times with PBS.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash coverslips 3 times with PBS.
-
Blocking: Add Blocking Buffer and incubate for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the 3DDC-Mab-1 antibody in Blocking Buffer (e.g., 1:200). Add the diluted antibody to the coverslips and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash coverslips 3 times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Washing: Wash coverslips 3 times with PBS, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with appropriate filter sets.
Hypothetical Signaling Pathway
The detection of this compound is relevant for understanding specific branches of fatty acid metabolism, particularly in peroxisomes.
Caption: Hypothetical pathway showing the role of this compound.
Application Notes and Protocols for Cellular Uptake and Transport Studies of 3,8-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dihydroxydodecanoyl-CoA is a coenzyme A derivative that is presumed to play a role in cellular metabolism, potentially as an intermediate in fatty acid oxidation or biosynthesis.[1][2] Understanding the mechanisms of its cellular uptake and intracellular transport is crucial for elucidating its physiological functions and its potential as a therapeutic agent or target. This document provides detailed application notes and experimental protocols for studying the cellular uptake and transport of this compound. The methodologies described herein are based on established techniques for studying long-chain fatty acids and their CoA esters and can be adapted for this specific molecule of interest.
While direct experimental data on the cellular uptake and transport of this compound is not currently available in the public domain, the protocols outlined below provide a robust framework for its investigation.
Key Cellular Components in Fatty Acyl-CoA Transport
The transport of long-chain fatty acids and their CoA derivatives across the plasma membrane and within the cell is a complex process mediated by a series of proteins.[3][4][5] Key players in this process include:
-
Fatty Acid Translocase (CD36): A versatile scavenger receptor that binds various ligands, including long-chain fatty acids.[4][6]
-
Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that facilitate the uptake of long-chain fatty acids.[4][7]
-
Fatty Acid Binding Proteins (FABPs): A group of intracellular proteins that chaperone fatty acids and their CoA esters within the cytoplasm, directing them towards specific metabolic fates.[5][8]
-
Acyl-CoA Synthetases (ACSLs): Enzymes that "trap" fatty acids within the cell by converting them to their CoA esters, thereby facilitating their vectorial transport.[3][7]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cellular uptake and transport experiments for this compound.
Table 1: Kinetic Parameters of this compound Uptake
| Cell Line | Vmax (pmol/min/mg protein) | Km (µM) | Uptake Efficiency (Vmax/Km) |
| HepG2 | Data to be determined | Data to be determined | Data to be determined |
| Caco-2 | Data to be determined | Data to be determined | Data to be determined |
| 3T3-L1 Adipocytes | Data to be determined | Data to be determined | Data to be determined |
Table 2: Subcellular Distribution of this compound
| Cell Line | Cellular Fraction | % of Total Cellular Uptake |
| HepG2 | Cytosol | Data to be determined |
| Mitochondria | Data to be determined | |
| Peroxisomes | Data to be determined | |
| Endoplasmic Reticulum | Data to be determined | |
| Caco-2 | Cytosol | Data to be determined |
| Mitochondria | Data to be determined | |
| Peroxisomes | Data to be determined | |
| Endoplasmic Reticulum | Data to be determined |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay using a Fluorescently Labeled Analog
This protocol describes a method to measure the uptake of a fluorescently labeled analog of this compound into cultured cells.
Materials:
-
Fluorescently labeled this compound analog (e.g., BODIPY-labeled)
-
Cell line of interest (e.g., HepG2, Caco-2, or differentiated 3T3-L1 adipocytes)[9]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free, phenol (B47542) red-free cell culture medium
-
Uptake Assay Buffer
-
Extracellular Quenching Solution
-
Multiwell fluorescence microplate reader
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate at a density of 7-8 x 10^4 cells per well and incubate overnight.[9]
-
Serum Starvation: Gently aspirate the growth medium and replace it with 90 µL of serum-free, phenol red-free medium. Incubate for 1 hour at 37°C in a 5% CO2 incubator.[9]
-
Preparation of Uptake Reaction Mix: Prepare a 2X Uptake Reaction Mix containing the fluorescently labeled this compound analog in pre-warmed (37°C) Uptake Assay Buffer.
-
Initiation of Uptake: Add 100 µL of the 2X Uptake Reaction Mix to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode at 37°C using a microplate reader with bottom-read capability (Excitation/Emission wavelengths will depend on the fluorophore used).[9]
-
Data Analysis: Calculate the rate of uptake from the linear phase of the fluorescence increase over time.
Protocol 2: Subcellular Fractionation and Quantification
This protocol details the separation of cellular organelles to determine the intracellular localization of this compound.
Materials:
-
Cells treated with radiolabeled or stable isotope-labeled this compound
-
Subcellular fractionation kit (commercially available)
-
Scintillation counter or mass spectrometer
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Lysis: After incubation with labeled this compound, wash the cells with ice-cold PBS and lyse them according to the fractionation kit protocol.
-
Fractionation: Separate the cell lysate into cytosolic, mitochondrial, peroxisomal, and endoplasmic reticulum fractions by differential centrifugation as per the kit instructions.
-
Quantification:
-
For radiolabeled compounds, measure the radioactivity in each fraction using a scintillation counter.
-
For stable isotope-labeled compounds, extract the lipids and analyze them by mass spectrometry.
-
-
Protein Normalization: Determine the protein concentration of each fraction and normalize the amount of labeled this compound to the protein content.
Visualizations
Caption: Workflow for the in vitro cellular uptake assay.
Caption: Key proteins in fatty acyl-CoA transport.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-3-hydroxydecanoyl-CoA | Benchchem [benchchem.com]
- 3. Transmembrane Movement of Exogenous Long-Chain Fatty Acids: Proteins, Enzymes, and Vectorial Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
Troubleshooting & Optimization
Technical Support Center: 3,8-Dihydroxydodecanoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 3,8-Dihydroxydodecanoyl-CoA. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy for synthesizing this compound?
A1: A chemoenzymatic approach is generally most effective. This strategy involves two main stages: first, the regioselective and stereoselective dihydroxylation of a dodecanoic acid derivative, followed by the enzymatic ligation of Coenzyme A (CoA). Biological synthesis offers superior control over hydroxyl group placement and stereochemistry compared to purely chemical methods, which often involve complex protection/deprotection steps and can result in isomeric mixtures.[1][2]
Q2: Which classes of enzymes are suitable for the dihydroxylation step?
A2: Several enzyme classes can catalyze the formation of dihydroxy fatty acids.[3][4] Key candidates include:
-
Cytochrome P450 (CYP) Monooxygenases: These are highly versatile and can be engineered for specific hydroxylation patterns. They require a redox partner, such as a P450 reductase (CPR), and the cofactor NADPH.[5]
-
Diol Synthases: These enzymes can directly convert unsaturated fatty acids into dihydroxy derivatives.[6]
-
Lipoxygenases (LOX) followed by Epoxide Hydrolases: A LOX can introduce a hydroperoxy group, which can be converted to an epoxide and then opened by an epoxide hydrolase to form a diol.[3]
-
Fatty Acid Hydratases (FAHs): These enzymes add water across a double bond to form a hydroxyl group. A dual-enzyme system could potentially be used to form diols from polyunsaturated precursors.[2]
Q3: What are the critical considerations for the final CoA ligation step?
A3: The final step is catalyzed by an Acyl-CoA Synthetase (or Ligase). Critical factors for success include:
-
Enzyme Specificity: The chosen ligase must accept the 3,8-dihydroxydodecanoic acid as a substrate. Ligases from microbial sources often have broad substrate specificity.[7][8]
-
Cofactors: The reaction is ATP-dependent and typically requires a divalent cation like Mg²⁺ or Mn²⁺.
-
Reaction Equilibrium: The reaction is reversible. Product degradation by the reverse reaction can be an issue, especially with ADP-forming ligases.[8] It is crucial to optimize conditions to favor the forward reaction.
Q4: What are the recommended methods for purifying and analyzing the final this compound product?
A4: Purification and analysis are critical due to the lability of the thioester bond.
-
Purification: A common strategy involves initial deproteinization followed by solid-phase extraction (SPE) to remove salts and unreacted ATP.[9] Further purification can be achieved using chromatographic techniques like DEAE-Sephadex or specialized affinity columns.[10]
-
Analysis: The gold standard for analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] This method allows for sensitive detection and accurate mass determination, confirming the identity and purity of the acyl-CoA ester.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis. The logical flow for diagnosing issues is outlined in the diagram below.
Q: My overall yield is very low. Where do I start?
A: Begin by analyzing the two main reaction steps independently. First, use LC-MS to confirm the successful synthesis of the 3,8-dihydroxydodecanoic acid intermediate. If the intermediate is not present, focus on troubleshooting the hydroxylation step (see Path 1 in the diagram). If the intermediate is present but the final CoA product is not, the issue lies with the CoA ligation or product instability (see Path 1b and Path 3).
Q: I suspect my hydroxylase (e.g., a P450) is inactive. How can I check this?
A: Inactivity of P450 enzymes is a common issue.[5]
-
Check Protein Expression and Integrity: Run an SDS-PAGE gel of your purified enzyme to ensure it is the correct size and not degraded.
-
Verify Redox Partner: P450s require a P450 reductase (CPR) partner for electron transfer. Confirm that the CPR is co-expressed or added to the reaction and is active.
-
Ensure Cofactor Availability: The reaction consumes NADPH, which can be limiting. Ensure it is present in molar excess. For whole-cell systems, check the health of the cells and their NADPH regeneration pathways.
-
Test with a known substrate: If possible, test your enzyme with a substrate known to be hydroxylated to confirm its catalytic activity.
Q: The CoA ligation step is failing, even though my dihydroxy-acid intermediate is pure. What could be wrong?
A: Failure at this stage often points to issues with the Acyl-CoA ligase.
-
Confirm Ligase Activity: Use a control substrate (e.g., dodecanoic acid) to confirm the ligase is active. You can monitor CoA consumption using a DTNB assay, which detects free thiol groups.[8]
-
Check ATP and Mg²⁺: Ensure fresh, high-quality ATP is used at a sufficient concentration (typically 1-5 mM). Mg²⁺ is essential, and its concentration should be equimolar or slightly higher than the ATP concentration.
-
Substrate Inhibition: High concentrations of the dihydroxy-acid substrate could potentially inhibit the enzyme. Try running the reaction with a lower substrate concentration.
-
Enzyme Source: The ligase may not have affinity for the dihydroxylated substrate. Consider screening other ligases, particularly those known to act on modified or hydroxylated fatty acids.[7]
Q: I see a peak with the correct mass for my product, but the signal is weak and inconsistent. What's the issue?
A: This suggests a problem with product stability or analysis.
-
Thioester Instability: The acyl-CoA thioester bond is susceptible to hydrolysis, especially at non-neutral pH. Ensure all buffers for purification and analysis are maintained between pH 6.0 and 7.5. Keep samples cold at all times.
-
Solid-Phase Extraction (SPE) Loss: The product may be binding irreversibly to the SPE column or eluting poorly. Optimize the wash and elution steps. Use an internal standard (like another medium-chain acyl-CoA) to quantify recovery.[9]
-
Mass Spectrometry Settings: Optimize MS parameters for your specific molecule. Acyl-CoAs can be challenging to ionize. Adjust source settings and consider different mobile phase additives to improve signal.
Data Presentation: Optimizing the CoA Ligation Reaction
The following tables present representative data for the optimization of the CoA ligation step, converting 3,8-dihydroxydodecanoic acid to its CoA ester using a hypothetical broad-spectrum Acyl-CoA ligase.
Table 1: Effect of pH and Temperature on Reaction Yield
| pH | Temperature (°C) | Relative Yield (%) |
| 6.5 | 25 | 45 |
| 7.5 | 25 | 78 |
| 8.5 | 25 | 62 |
| 7.5 | 30 | 91 |
| 7.5 | 37 | 85 |
Yields are normalized to the highest observed value after a 2-hour reaction.
Table 2: Michaelis-Menten Kinetics for Substrates
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) |
| 3,8-Dihydroxydodecanoic acid | 15 | 18 |
| Coenzyme A | 5 | 20 |
| ATP | 120 | 19 |
Kinetic parameters determined at optimal pH (7.5) and temperature (30°C).[11]
Experimental Protocols & Workflows
The overall workflow for the synthesis is depicted below.
Protocol 1: Enzymatic Dihydroxylation of Dodecanoic Acid
This protocol assumes the use of a purified, engineered P450 monooxygenase and its corresponding CPR partner.
-
Reaction Setup: In a temperature-controlled vessel, prepare a 10 mL reaction mixture in 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Add Components: Add the following components to the final concentrations listed:
-
Dodecanoic acid: 1 mM (dissolved in a minimal amount of DMSO).
-
Engineered P450 enzyme: 2 µM.
-
CPR partner enzyme: 4 µM.
-
NADPH: 2 mM.
-
An NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase) is highly recommended for reactions longer than 30 minutes.
-
-
Incubation: Incubate the reaction at 30°C with gentle agitation (e.g., 150 rpm) for 4-6 hours. Monitor the reaction progress by taking aliquots, quenching with an equal volume of acetonitrile, and analyzing via LC-MS.
-
Quenching and Extraction: Once the reaction is complete, stop it by adding hydrochloric acid to a final pH of 3.0. Extract the dihydroxy acid product three times with an equal volume of ethyl acetate.
-
Drying and Storage: Pool the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting white solid is the 3,8-dihydroxydodecanoic acid intermediate.
Protocol 2: CoA Ligation
This protocol uses the purified dihydroxy acid from Protocol 1 and a purified Acyl-CoA ligase.
-
Reaction Setup: In a microcentrifuge tube, prepare a 1 mL reaction mixture in 50 mM HEPES buffer (pH 7.5).
-
Add Components: Add the following components to the final concentrations listed:
-
3,8-dihydroxydodecanoic acid: 500 µM.
-
Coenzyme A (lithium salt): 1 mM.
-
ATP: 2 mM.
-
MgCl₂: 4 mM.
-
Acyl-CoA Ligase: 5 µM.
-
-
Incubation: Incubate the reaction at 30°C for 2 hours.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold 5% trichloroacetic acid (TCA) to precipitate the enzyme. Incubate on ice for 10 minutes.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant, which contains the acyl-CoA, to a new tube for purification.
Protocol 3: SPE Purification and LC-MS/MS Analysis
This protocol is for the purification of the final product from the quenched ligation reaction.
-
SPE Column Equilibration: Use a C18 SPE cartridge. Condition the cartridge by washing sequentially with 3 mL of methanol (B129727), followed by 3 mL of ultrapure water.
-
Sample Loading: Load the clarified supernatant from Protocol 2 onto the C18 cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts, ATP, and other polar molecules.
-
Elution: Elute the this compound with 1.5 mL of 80% methanol in water.
-
Analysis by LC-MS/MS:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.
-
MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor for the specific parent ion mass of this compound and its characteristic fragment ions (e.g., the panthothenate fragment).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Biosynthesis of Enzymatically Oxidized Lipids [frontiersin.org]
- 4. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adapting an acyl CoA ligase from Metallosphaera sedula for lactam formation by structure-guided protein engineering [frontiersin.org]
- 8. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Purification and properties of short chain acyl-CoA, medium chain acyl-CoA, and isovaleryl-CoA dehydrogenases from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 3,8-Dihydroxydodecanoyl-CoA in solution
Welcome to the technical support center for 3,8-Dihydroxydodecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability of this molecule in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary point of instability?
A1: this compound is a derivative of coenzyme A, which plays a role in fatty acid metabolism.[1] Its principal point of instability is the high-energy thioester bond (R-CO-SCoA) that links the dodecanoyl fatty acid chain to the coenzyme A molecule.[2] This bond is susceptible to cleavage, particularly through hydrolysis.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The two main degradation pathways are:
-
Chemical Hydrolysis: The thioester bond can be non-enzymatically cleaved by water, a reaction that is significantly accelerated at non-neutral pH levels.[3][4]
-
Enzymatic Degradation: Enzymes known as acyl-CoA thioesterases (ACOTs) can specifically hydrolyze the thioester bond, converting the molecule into a free fatty acid and coenzyme A.[5][6] Contamination of experimental samples with these enzymes can lead to rapid degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For immediate use during an experiment, solutions should be kept on ice at all times.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
Issue: Rapid loss of compound concentration or biological activity.
| Possible Cause | Recommended Solution |
| pH-Mediated Hydrolysis | Verify the pH of your buffer; it should ideally be between 6.8 and 7.4.[4] Avoid highly acidic or alkaline conditions, which accelerate thioester hydrolysis.[7] |
| Elevated Temperature | Always prepare solutions on ice. Pre-chill all buffers and equipment. Maintain low temperatures throughout the experimental procedure whenever possible. Degradation rates increase with temperature.[7] |
| Enzymatic Contamination | Use sterile, nuclease-free water and reagents. If sourcing the compound from biological matrices, consider the presence of endogenous acyl-CoA thioesterases.[5][6] The addition of a broad-spectrum protease inhibitor cocktail may be beneficial in complex biological samples. |
| Multiple Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution immediately after preparation to prevent the degradation associated with repeated temperature changes. |
| Oxidation | While the fatty acid chain is saturated, the free thiol on coenzyme A can be a target for oxidation. If oxidative stress is a concern in your system, consider adding a small amount of a reducing agent like Dithiothreitol (DTT) to your buffer. |
Issue: Inconsistent or non-reproducible experimental results.
| Possible Cause | Recommended Solution |
| Inconsistent Solution Age | The stability of this compound in aqueous solution is limited.[8] Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid using solutions that have been stored at 4°C for extended periods. |
| Degradation During Experiment | Minimize the duration of experiments where the compound is in a dilute aqueous buffer at room temperature. Plan your workflow to reduce incubation times where possible. |
| Variable Contaminants | Ensure consistent quality and purity of all reagents, including water and buffer components, between experiments to avoid introducing contaminants that could degrade the compound. |
Data Presentation
The stability of acyl-CoA compounds is highly dependent on experimental conditions. The following tables provide a summary of influencing factors and representative stability data to guide experimental design.
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Impact on Stability | Recommendation |
| pH | High and low pH values significantly increase the rate of hydrolysis. Stability is optimal in a narrow range around neutral pH.[4] | Maintain solution pH between 6.8 and 7.4 using a suitable buffer. |
| Temperature | Higher temperatures dramatically accelerate degradation. | Prepare solutions on ice and store long-term at -80°C. |
| Enzymes | Acyl-CoA thioesterases cause rapid enzymatic degradation.[5][6] | Use sterile reagents and consider enzyme inhibitors in biological samples. |
| Freeze-Thaw Cycles | Repeated cycles lead to progressive degradation. | Aliquot stock solutions into single-use volumes. |
| Concentration | Dilute solutions may be more susceptible to degradation and adsorption to surfaces. | Prepare concentrated stock solutions and dilute them immediately before use. |
Table 2: Representative Stability of this compound in Aqueous Buffer (Illustrative Data)
| Temperature | Buffer pH | Time (hours) | % Remaining (Approximate) |
| 4°C | 5.0 | 24 | 70% |
| 4°C | 7.0 | 24 | 95% |
| 4°C | 9.0 | 24 | 60% |
| 25°C | 7.0 | 8 | 75% |
| 25°C | 9.0 | 8 | 40% |
| Note: This data is illustrative and intended to demonstrate stability trends. Actual stability should be determined empirically under your specific experimental conditions. |
Visualizations & Workflows
Degradation Pathway
Caption: Primary degradation pathway of this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
Objective: To prepare a 10 mM stock solution of this compound with maximized stability for long-term storage.
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
50 mM Potassium Phosphate buffer, pH 7.0
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated analytical balance
-
Ice bucket
Methodology:
-
Pre-chill all tubes and buffer solutions on ice.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound rapidly using an analytical balance.
-
Dissolve the solid in a minimal volume of sterile, nuclease-free water first, then immediately add the cold pH 7.0 buffer to reach the final desired volume and concentration (10 mM).
-
Gently vortex at a low setting while keeping the tube on ice to ensure the compound is fully dissolved.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 10 µL) in pre-chilled, sterile, low-retention microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: Assessing Stability via LC-MS/MS
Objective: To empirically determine the stability of this compound under specific experimental conditions.
Methodology:
-
Preparation: Prepare a working solution (e.g., 100 µM) of this compound in the experimental buffer you intend to test (e.g., cell culture media, assay buffer).
-
Time Points: Dispense the working solution into multiple vials, one for each time point. A typical time course might be 0, 1, 2, 4, 8, and 24 hours.
-
Incubation: Store the vials under the desired experimental conditions (e.g., in a 37°C incubator).
-
Sample Quenching: At each time point, take one vial and immediately stop any potential degradation. This is typically done by adding a 3-5 fold excess of a cold organic solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v), and vortexing.[9]
-
Storage: Store the quenched samples at -80°C until analysis. The sample taken at T=0 serves as the 100% reference.
-
Analysis: Analyze all samples using a validated LC-MS/MS method for acyl-CoA quantification.[8][10][11] The method should be capable of separating the parent compound from its potential degradation products (the free fatty acid).
-
Data Interpretation: Calculate the peak area of this compound at each time point. Express the stability as a percentage of the peak area at T=0. Plot the percentage remaining versus time to determine the degradation rate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omni.laurentian.ca [omni.laurentian.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for 3,8-Dihydroxydodecanoyl-CoA detection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry-based detection of 3,8-Dihydroxydodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive and negative ionization modes?
A1: To determine the precursor ions, we first need to calculate the exact mass of this compound. The chemical formula for dodecanoyl-CoA is C33H58N7O17P3S. The addition of two hydroxyl groups (-OH) to the dodecanoyl chain results in a formula of C33H60N7O19P3S.
-
Monoisotopic Mass: 987.2885 g/mol
-
Positive Ion Mode ([M+H]⁺): 988.2958 m/z
-
Negative Ion Mode ([M-H]⁻): 986.2812 m/z
Q2: What are the characteristic product ions of this compound for Multiple Reaction Monitoring (MRM)?
A2: Acyl-CoAs exhibit a very consistent fragmentation pattern in tandem mass spectrometry.[1][2][3] In positive ion mode, the most common fragmentation events are a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) and the formation of a fragment ion corresponding to the adenosine (B11128) diphosphate (B83284) group (428.0 m/z).[1][2][3][4]
For this compound ([M+H]⁺ = 988.3 m/z), the expected major product ions would be:
-
[M+H - 507.0]⁺: 481.3 m/z (This corresponds to the 3,8-dihydroxydodecanoyl-pantetheine fragment and is often the most abundant).
-
428.0 m/z: This is the characteristic adenosine diphosphate fragment.[1][2][4]
Therefore, the primary MRM transitions to monitor would be 988.3 → 481.3 and 988.3 → 428.0.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
-
Question: I am not detecting my target analyte. What are the potential causes and solutions?
-
Answer:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis.[5] Ensure samples are processed quickly on ice and stored at -80°C. Use of an acidic extraction solvent, such as 5% (w/v) 5-sulfosalicylic acid, can improve stability.[1][6]
-
Inefficient Extraction: The choice of extraction solvent is critical. A common method is protein precipitation using a cold solvent like an 80:20 methanol:water mixture.[6] For tissues, homogenization is necessary to ensure complete lysis.
-
Suboptimal Ionization: While positive mode is common for acyl-CoAs, it's worth testing negative ionization mode as it can sometimes provide better sensitivity for certain molecules.[7]
-
Incorrect MS Parameters: Double-check that the precursor and product ion m/z values are correct for this compound (Precursor: 988.3 m/z; Products: 481.3, 428.0 m/z). Optimize the collision energy for these transitions.
-
Issue 2: Poor Peak Shape and Tailing
-
Question: My chromatographic peaks for this compound are broad and tailing. How can I improve this?
-
Answer:
-
Secondary Interactions with Column: Peak tailing for polar molecules like acyl-CoAs can occur due to interactions with residual silanol (B1196071) groups on the column.[8] Using a high-quality, end-capped C18 column is recommended.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape. For acyl-CoAs, using a mobile phase containing a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can improve peak shape and retention.[7][9]
-
Column Contamination: Repeated injections of biological extracts can lead to a buildup of matrix components on the column.[10] Implement a column wash step with a strong organic solvent at the end of each run or batch to clean the column.
-
Issue 3: High Background Noise or Matrix Effects
-
Question: I am observing significant background noise and ion suppression in my analysis. What can I do to mitigate this?
-
Answer:
-
Improve Sample Cleanup: Biological matrices are complex and can cause ion suppression.[8] Consider incorporating a solid-phase extraction (SPE) step for sample cleanup before LC-MS/MS analysis.
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. Adjusting the gradient elution profile can help to elute the analyte in a cleaner region of the chromatogram.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[10]
-
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | 988.3 m/z |
| Product Ion (Q3) | 481.3 m/z (quantitative), 428.0 m/z (qualitative) |
| Collision Energy (CE) | To be optimized empirically, start around 30-40 eV |
| Dwell Time | 50-100 ms |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Nebulizer Gas | Nitrogen, optimize for best signal |
| Cone Gas | Nitrogen, optimize for best signal |
Experimental Protocol
This protocol outlines a general procedure for the extraction and LC-MS/MS analysis of this compound from cultured cells.
1. Sample Preparation (Cell Extraction)
-
Aspirate the culture medium from a 10 cm plate of cells.
-
Wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80:20 methanol:water extraction solvent to the plate.[6]
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the lysate for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 5% (w/v) 5-sulfosalicylic acid in water for analysis.[6]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
3. Mass Spectrometry
-
Set up the mass spectrometer with the parameters outlined in the table above.
-
Create an MRM method to monitor the transition 988.3 → 481.3 for quantification and 988.3 → 428.0 for confirmation.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical metabolic pathway involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yields in 3,8-Dihydroxydodecanoyl-CoA enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,8-Dihydroxydodecanoyl-CoA enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during enzymatic assays involving this compound, offering potential causes and solutions.
FAQ 1: Why am I observing no or very low enzyme activity?
Low or absent enzyme activity is a frequent issue. The causes can range from incorrect reagent preparation to degraded components.
Possible Causes and Solutions:
-
Inactive Enzyme:
-
Improper Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Degradation: If the enzyme is old or has been stored improperly, it may have lost activity. Use a fresh aliquot of the enzyme.
-
-
Substrate or Cofactor Issues:
-
Degradation: this compound, like other fatty acyl-CoAs, can be unstable. Prepare solutions fresh and store them on ice.[1] The hydroxyl groups may be prone to oxidation.
-
Incorrect Cofactor: If the enzyme is a dehydrogenase, it will likely require NAD+ or NADP+ as a cofactor. Ensure the correct form (oxidized or reduced) and concentration are used.[1][2] For instance, a β-hydroxyacyl-CoA dehydrogenase assay typically uses the reduced form, NADH, and measures its oxidation to NAD+.[1]
-
Contaminated Cofactors: Prepare cofactor solutions fresh using high-purity water.
-
-
Incorrect Assay Conditions:
-
Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature. Verify that the assay buffer has the correct pH and the incubation is performed at the optimal temperature for your specific enzyme. A typical assay for a related enzyme, β-hydroxyacyl-CoA dehydrogenase, is run at pH 7.3 and 37°C.[1]
-
Missing Components: Double-check that all necessary components (buffer, substrate, enzyme, cofactors) have been added to the reaction mixture in the correct order.
-
FAQ 2: My assay shows a high background signal. What are the common causes?
A high background signal can mask the true enzyme activity. This is often due to non-enzymatic reactions or interfering substances.
Possible Causes and Solutions:
-
Substrate Instability: The spontaneous breakdown of this compound could lead to products that interfere with the detection method. Running a "no-enzyme" control is crucial to quantify this.
-
Contaminated Reagents: Impurities in the substrate, cofactors, or buffer can contribute to the background signal. Use high-purity reagents.
-
Interfering Substances in Sample: If you are using cell lysates or other biological samples, endogenous molecules can interfere with the assay. Some common interfering substances include:
-
EDTA (>0.5 mM)
-
SDS (>0.2%)
-
Sodium Azide (>0.2%)
-
Detergents like NP-40 and Tween-20 (>1%)[3]
-
-
Incorrect Wavelength Reading: Ensure your spectrophotometer or plate reader is set to the correct wavelength for detecting the product or the change in cofactor concentration (e.g., 340 nm for NADH).[1]
FAQ 3: The results of my assay are inconsistent and not reproducible. What should I check?
Lack of reproducibility can stem from minor variations in protocol execution or reagent stability.
Possible Causes and Solutions:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate.
-
Reagent Instability: As mentioned, fatty acyl-CoAs and some cofactors like NADH are not stable.[1] Prepare fresh solutions for each experiment.
-
Temperature Fluctuations: Maintain a consistent temperature during the assay incubation. Use a temperature-controlled spectrophotometer or water bath.
-
Improper Mixing: Ensure all components are thoroughly mixed before starting the measurement.
-
Variations in Sample Preparation: If using biological samples, standardize the extraction and preparation protocol to minimize variability between samples.
Data Presentation
The following table summarizes typical reaction conditions for a related β-hydroxyacyl-CoA dehydrogenase assay, which can be used as a starting point for optimizing your this compound assay.
| Parameter | Recommended Condition | Notes |
| pH | 7.3 | Optimal pH can vary depending on the specific enzyme. |
| Temperature | 37°C | Can be adjusted based on enzyme stability and activity profile. |
| Wavelength | 340 nm | For monitoring the change in NADH concentration. |
| Buffer | 100 mM Potassium Phosphate | Other buffer systems can be tested for optimal performance. |
| Substrate Concentration | ~0.1 mM | This should be optimized by determining the Km of the enzyme. |
| NADH Concentration | ~0.1 mM | Should be in excess if it is a cofactor. |
Data adapted from a generic β-hydroxyacyl-CoA dehydrogenase assay protocol.[1]
Experimental Protocols
Key Experiment: Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is a hypothetical model based on a standard assay for β-hydroxyacyl-CoA dehydrogenase and should be optimized for your specific enzyme and substrate.[1]
Principle:
The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as this compound is converted to its corresponding ketoacyl-CoA.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C.
-
5.4 mM this compound solution (prepare fresh in buffer).
-
6.4 mM NADH solution (prepare fresh in buffer).
-
Enzyme solution (diluted to an appropriate concentration in cold buffer immediately before use).
Procedure:
-
In a suitable cuvette, prepare the reaction mixture by adding:
-
2.80 mL of 100 mM Potassium Phosphate Buffer.
-
0.05 mL of 5.4 mM this compound solution.
-
0.05 mL of 6.4 mM NADH solution.
-
-
Prepare a blank cuvette with all components except the enzyme solution.
-
Mix the contents of the cuvettes by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 340 nm until it is stable.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution to the sample cuvette.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute from the linear portion of the curve.
Final Assay Concentrations (in a 3.00 mL reaction mix):
-
97 mM Potassium Phosphate
-
0.09 mM this compound
-
0.1 mM NADH
-
Appropriate concentration of enzyme.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical position of this compound in the fatty acid beta-oxidation pathway.
Experimental Workflow
Caption: A typical experimental workflow for the enzymatic assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields in the enzymatic assay.
References
Preventing degradation of 3,8-Dihydroxydodecanoyl-CoA during sample preparation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 3,8-Dihydroxydodecanoyl-CoA during sample preparation. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure sample integrity and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation? this compound is a long-chain acyl-coenzyme A (acyl-CoA) molecule, an activated form of a fatty acid. Like other acyl-CoAs, its stability is compromised by the high-energy thioester bond linking the fatty acid to coenzyme A. This bond is susceptible to both chemical and enzymatic hydrolysis, particularly in aqueous solutions that are alkaline or strongly acidic.[1]
Q2: What are the primary factors that cause the degradation of my analyte during sample preparation? The main factors contributing to degradation are:
-
pH: The thioester bond is unstable in alkaline or strongly acidic conditions, leading to hydrolysis.[1]
-
Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation. Processing samples at low temperatures (e.g., on ice) is critical.[1]
-
Enzymatic Activity: Endogenous enzymes such as thioesterases, present in biological samples, can rapidly cleave the thioester bond.
-
Oxidation: The hydroxyl groups and the acyl chain can be susceptible to oxidation.
Q3: What is the optimal pH for maintaining the stability of this compound? To minimize chemical hydrolysis, samples should be maintained in a slightly acidic to neutral buffered solution. A pH range of 4.5 to 6.0 is often recommended for the extraction and purification of long-chain acyl-CoAs.[2]
Q4: How should I properly store my samples to prevent degradation? For long-term stability, samples should be processed quickly, dried down (e.g., under a stream of nitrogen), and stored as a dry pellet at -80°C.[1] Frozen tissue samples are stable for at least 3 months at -80°C, provided no thawing occurs.[3]
Q5: Which solvents are best for reconstituting the dried sample pellet before analysis? Reconstituting the sample in methanol (B129727) or a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, can enhance stability compared to using unbuffered aqueous solutions.[1] Using glass vials instead of plastic for storage and analysis can also decrease signal loss and improve sample stability.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Problem: I am detecting very low or no this compound in my samples.
| Possible Cause | Question to Consider | Recommended Solution |
| Chemical Degradation (Hydrolysis) | Was the pH of your buffers and solutions maintained within the optimal acidic-to-neutral range (pH 4.5-6.0)? Were samples kept on ice or at 4°C at all times? | Prepare all solutions with a suitable buffer (e.g., KH2PO4) and verify the pH.[2] Work quickly and ensure all steps are performed on ice to minimize degradation.[1] |
| Enzymatic Degradation | Did your initial sample processing step rapidly quench all enzymatic activity? | Immediately after collection, flash-freeze tissue samples in liquid nitrogen.[3] For cell cultures, quench by adding an ice-cold acidic solution like 2.5% 5-sulfosalicylic acid (SSA) to denature proteins and enzymes.[1] |
| Inefficient Extraction | Is your homogenization and extraction protocol validated for long-chain acyl-CoAs? | Use a proven method, such as homogenization in a KH2PO4 buffer followed by extraction with acetonitrile (B52724) or a methanol/chloroform mixture.[1][2] Ensure vigorous vortexing or sonication to disrupt cells and membranes fully. |
| Adsorption to Surfaces | Are you using plastic tubes or vials for sample processing and storage? | Acyl-CoAs can adsorb to plastic surfaces. Use glass or low-adhesion microcentrifuge tubes and glass vials for reconstitution and analysis to improve recovery.[4][5] |
Problem: I am observing high variability between my sample replicates.
| Possible Cause | Question to Consider | Recommended Solution |
| Inconsistent Processing Time | Are all samples and replicates processed from start to finish in a consistent and timely manner? | Standardize the workflow to ensure each sample is exposed to extraction solvents and temperatures for the same duration. Process samples in smaller batches if necessary. |
| Temperature Fluctuations | Did any samples sit at room temperature for an extended period? Was the centrifuge pre-cooled? | Maintain a strict cold chain. Pre-cool all buffers, centrifuges, and equipment. Keep samples on ice at all times, except when specific temperatures are required.[1] |
| Incomplete Homogenization | Is it possible that some tissue samples were not fully homogenized, leading to variable extraction efficiency? | Visually inspect each sample after homogenization to ensure complete tissue disruption. Standardize the homogenization time and intensity for all samples. |
| Matrix Effects in Analysis | Does your analytical method (e.g., LC-MS/MS) account for matrix effects that could vary between samples? | Use a stable isotope-labeled internal standard that closely matches the analyte to correct for variability in extraction efficiency and ion suppression.[1] Construct calibration curves in a matrix that matches the study samples.[1] |
Data Summary Tables
Table 1: Factors Impacting this compound Stability
| Factor | High-Risk Condition | Mitigation Strategy |
| Temperature | > 4°C for extended periods | Perform all steps on ice; store long-term at -80°C.[1][3] |
| pH | > 7.5 or < 4.0 | Use buffers in the pH range of 4.5-6.0 (e.g., KH2PO4).[2] |
| Enzymatic Activity | Slow sample processing | Rapidly quench samples using liquid nitrogen or ice-cold acidic solutions.[1][3] |
| Sample Storage | Aqueous solution at -20°C | Dry sample under nitrogen and store as a pellet at -80°C.[1] |
| Labware | Standard polypropylene (B1209903) tubes | Use glass or low-adhesion tubes and vials.[4][5] |
Visual Guides and Diagrams
Caption: Potential degradation pathways for this compound.
Caption: Recommended experimental workflow for sample preparation.
Caption: Troubleshooting logic tree for low analyte detection.
Detailed Experimental Protocol
This protocol provides a generalized method for the extraction of this compound from biological tissues. It should be optimized for specific sample types.
Materials:
-
Phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS): A stable isotope-labeled long-chain acyl-CoA
-
Liquid Nitrogen (LN2)
-
Glass homogenizer
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas line for drying
-
Low-adhesion microcentrifuge tubes or glass vials
Procedure:
-
Sample Collection and Quenching: a. Excise tissue sample and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.[3] b. Weigh the frozen tissue (typically 50-100 mg).
-
Homogenization: a. Place the frozen tissue in a pre-chilled glass homogenizer on ice. b. Add 500 µL of ice-cold phosphate buffer (pH 4.9) containing the internal standard. c. Homogenize thoroughly until no visible tissue fragments remain. Keep the homogenizer on ice throughout the process.[2]
-
Protein Precipitation and Extraction: a. Transfer the homogenate to a glass tube. b. Add 1 mL of ice-cold acetonitrile, vortex vigorously for 1 minute to precipitate proteins and extract lipids and acyl-CoAs.[2] c. Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated protein and debris.
-
Sample Cleanup (SPE - Recommended): a. Condition a C18 SPE cartridge according to the manufacturer's instructions. b. Carefully transfer the supernatant from step 3 to the conditioned SPE cartridge. c. Wash the cartridge to remove polar impurities (e.g., with water or a low percentage of organic solvent). d. Elute the acyl-CoAs with a suitable solvent (e.g., methanol or 2-propanol).[2]
-
Drying and Storage: a. Transfer the eluate to a new glass vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen gas. c. Tightly cap the vial and store the dried pellet at -80°C until analysis.[1]
-
Reconstitution for Analysis: a. Just prior to analysis (e.g., by LC-MS/MS), reconstitute the dried pellet in a suitable volume of a cold, appropriate solvent (e.g., methanol or 50 mM ammonium acetate).[1] b. Vortex briefly and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.
References
Technical Support Center: Chromatographic Resolution of 3,8-Dihydroxydodecanoyl-CoA
Welcome to the technical support center for enhancing the chromatographic resolution of 3,8-Dihydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this and other long-chain acyl-CoAs.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in the chromatography of polar analytes like acyl-CoAs. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:
-
Mobile Phase pH: The phosphate (B84403) groups on coenzyme A can interact with residual silanols on the stationary phase. Operating at a higher pH (e.g., around 10.5 with ammonium (B1175870) hydroxide) can help to deprotonate the silanols and reduce these secondary interactions.
-
Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can improve peak shape and retention of highly polar compounds.
-
Column Choice: If you are using an older column, consider switching to a modern, high-purity, end-capped C18 column, which is designed to minimize exposed silanol (B1196071) groups.
-
Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[1] If the sample solvent has a higher elution strength than the mobile phase, it can lead to poor peak shape. Try to dissolve your sample in a solvent that is weaker than or equivalent to the initial mobile phase conditions.
-
Column Overload: Injecting too much sample can lead to peak tailing. To check for this, reduce the sample mass injected onto the column and observe if the peak shape improves.
Issue 2: Low Signal Intensity or No Peak
Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?
A: Low or no signal can be frustrating. Here are some potential causes and solutions:
-
Sample Degradation: Acyl-CoAs are susceptible to degradation. Ensure that your samples are processed quickly and kept on ice or at 4°C throughout the sample preparation process. For long-term storage, samples should be kept at -80°C.
-
Injector Issues: Check for a damaged or blocked syringe in your autosampler. Also, ensure that the correct injection volume is programmed.
-
Detector Settings: Verify that the detector is set to the correct parameters for your analysis (e.g., correct wavelength for UV detection or appropriate transitions for mass spectrometry).
-
Sample Loss During Preparation: The phosphate groups in acyl-CoAs can adhere to glass and metal surfaces, leading to sample loss. Consider using polypropylene (B1209903) tubes and pipette tips. A derivatization strategy, such as phosphate methylation, can also help to reduce this issue.[2]
-
Leaks in the System: Check for any leaks in your HPLC system, as this can lead to a loss of pressure and sample.
Issue 3: Peak Splitting
Q: I am observing split peaks for my this compound standard. What could be the cause?
A: Peak splitting can arise from several issues within your chromatographic system or method.
-
Blocked Frit: A partially blocked column inlet frit can distort the sample flow path, leading to split peaks. If all peaks in your chromatogram are splitting, this is a likely cause. You can try back-flushing the column or replacing the frit.[3]
-
Column Contamination or Voids: Contamination at the head of the column or the formation of a void in the stationary phase can cause peak splitting.[3][4] Replacing the guard column or the analytical column may be necessary.
-
Mobile Phase Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column in two different "plugs," resulting in a split peak. Ensure your sample solvent is compatible with the initial mobile phase conditions.
-
Co-elution of Isomers: While less common for a standard, the presence of closely eluting isomers could appear as a split peak. Adjusting the mobile phase composition or temperature may help to resolve them.[3]
Frequently Asked Questions (FAQs)
Q1: What type of column is best suited for the analysis of this compound?
A1: For the analysis of long-chain acyl-CoAs like this compound, reversed-phase chromatography with a C18 column is commonly used.[5] Look for a modern, high-purity, end-capped C18 column to minimize interactions with residual silanols. For separating a wide range of acyl-CoAs from short to long chains, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable option.
Q2: What are the recommended storage conditions for this compound and samples containing it?
A2: Due to the instability of acyl-CoAs, it is crucial to handle and store them properly. For short-term storage (a few hours), keep samples on ice or at 4°C. For long-term storage, it is recommended to snap-freeze samples in liquid nitrogen and store them at -80°C. Reconstituted standards should also be stored at -20°C or -80°C.
Q3: Can I use a UV detector for the analysis of this compound?
A3: Yes, the coenzyme A moiety has a strong UV absorbance at approximately 260 nm, which allows for detection with a UV detector. However, for higher sensitivity and specificity, especially in complex biological matrices, coupling the liquid chromatography system to a tandem mass spectrometer (LC-MS/MS) is the preferred method.
Q4: What are the key considerations for sample preparation of biological samples for this compound analysis?
A4: Effective sample preparation is critical for accurate quantification. Key steps include:
-
Rapid Quenching: Immediately stop enzymatic activity, for example, by using ice-cold solvents.
-
Protein Precipitation: Remove proteins that can interfere with the analysis, often using cold acetonitrile (B52724) or other organic solvents.
-
Lipid Removal: For samples with high lipid content, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering lipids.
-
Internal Standards: Use an appropriate internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, to account for variability in extraction and ionization.
Data Presentation
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 10.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | 260 nm |
Note: These are example parameters and may require optimization for your specific system and application.
Table 2: Example Mass Spectrometry Parameters for this compound (LC-MS/MS)
| Parameter | Example Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z value for this compound |
| Product Ion (Q3) | m/z value for a characteristic fragment |
| Collision Energy | To be optimized for the specific instrument |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
Note: The exact m/z values will depend on the specific adducts formed and should be determined experimentally.
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 500 µL of ice-cold 80% methanol (B129727) containing an appropriate internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Vortex the cell lysate vigorously for 1 minute.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for peak splitting in HPLC.
Caption: General experimental workflow for acyl-CoA analysis.
References
- 1. duke-nus.edu.sg [duke-nus.edu.sg]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of 3,8-Dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,8-Dihydroxydodecanoyl-CoA. The information provided aims to address common challenges related to matrix effects in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In the analysis of this compound, components of biological matrices such as phospholipids, salts, and endogenous metabolites can co-elute and interfere with the ionization process in the mass spectrometer source.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative results.[2]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the LC eluent stream after the analytical column but before the mass spectrometer. A blank, extracted sample matrix is then injected. Any deviation (a dip for suppression or a rise for enhancement) in the constant signal indicates the retention time at which matrix components are eluting and causing interference.[3]
-
Post-Extraction Spike Method: This is a quantitative approach. The peak area of this compound in a standard solution (neat solution) is compared to the peak area of the analyte spiked into a blank matrix extract at the same concentration. A matrix effect percentage can be calculated, with values below 100% indicating ion suppression and values above 100% indicating ion enhancement.[4]
Q3: What is the most effective way to counteract matrix effects in my experiments?
A3: A comprehensive strategy is typically the most effective. This involves a combination of:
-
Optimized Sample Preparation: To remove as many interfering matrix components as possible before analysis.[4]
-
Chromatographic Separation: To resolve this compound from any remaining matrix components.
-
Use of an Internal Standard: To compensate for any unavoidable matrix effects. The use of a stable isotope-labeled (SIL) internal standard for this compound is considered the gold standard as it will behave nearly identically to the analyte during sample preparation, chromatography, and ionization.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound signal between samples. | Variable matrix effects between different sample lots or individuals.[6] | - Implement a more robust sample preparation method such as solid-phase extraction (SPE) to achieve more consistent cleanup. - Utilize a stable isotope-labeled internal standard to normalize for signal variations.[5] |
| Low recovery of this compound. | Inefficient extraction from the sample matrix. Degradation of the analyte during sample processing. | - Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to find the one with the best recovery for this compound. - Ensure samples are kept on ice and processed quickly to minimize enzymatic degradation.[7] |
| Significant ion suppression observed at the retention time of this compound. | Co-elution with highly abundant matrix components, such as phospholipids. | - Modify the chromatographic gradient to better separate the analyte from the interfering peaks. - Employ a sample preparation method specifically designed to remove the interfering class of compounds (e.g., phospholipid removal plates). |
| Non-linear calibration curve. | Matrix effects that vary with analyte concentration. | - Construct the calibration curve using a matrix that closely matches the study samples (matrix-matched calibration). - Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve to improve accuracy at lower concentrations.[8] |
| Inconsistent internal standard performance. | The chosen internal standard does not adequately mimic the behavior of this compound. | - If a stable isotope-labeled internal standard is not available, select a structural analog with similar physicochemical properties (e.g., an odd-chain acyl-CoA). - Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[8] |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 60 - 85 | 40 - 70 (Suppression) | Fast, simple, and inexpensive.[9] | High potential for significant matrix effects due to minimal cleanup.[10] |
| Liquid-Liquid Extraction (LLE) | 75 - 95 | 20 - 50 (Suppression) | Cleaner extracts than PPT, good for non-polar analytes. | Can be labor-intensive and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | 80 - 100+ | 5 - 20 (Suppression) | Provides the cleanest extracts, leading to minimal matrix effects.[11] | More time-consuming and costly than PPT and LLE.[11] |
| HybridSPE®-Phospholipid | 90 - 100+ | < 10 (Suppression) | Specifically targets and removes phospholipids, a major source of matrix effects. | Higher cost compared to general SPE cartridges. |
Note: The values presented are illustrative and can vary depending on the specific acyl-CoA, the biological matrix, and the exact protocol used.
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a method to quantitatively assess the degree of ion suppression or enhancement for this compound.
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Prepare a standard solution of this compound in the initial mobile phase at a known concentration (e.g., the mid-point of your calibration curve).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and process it using your intended sample preparation method (e.g., protein precipitation or SPE). After the final step of the extraction, spike the clean extract with the this compound standard to achieve the same final concentration as in Set A.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Protocol 2: Sample Preparation of Plasma for Acyl-CoA Analysis using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting medium to long-chain acyl-CoAs from plasma.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) with 1% formic acid to precipitate proteins.[10]
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Quantitative Matrix Effect Assessment.
Caption: General Sample Preparation Workflow for Acyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. duke-nus.edu.sg [duke-nus.edu.sg]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of Mitochondria Containing 3,8-Dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers isolating mitochondria containing 3,8-Dihydroxydodecanoyl-CoA. The protocols and advice provided are based on established methodologies for mitochondrial isolation and are intended to serve as a starting point for the refinement of specific experimental procedures.
Troubleshooting Guide
Researchers may encounter several challenges during the isolation of mitochondria. This guide addresses common issues in a question-and-answer format to provide clear and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Mitochondrial Yield | Insufficient starting material. | Increase the amount of starting cells or tissue. For cultured cells, ensure flasks are 70-80% confluent to avoid collecting cells undergoing apoptosis which can compromise mitochondrial integrity.[1] |
| Inefficient cell/tissue disruption. | Optimize the homogenization process. For tissues, ensure fine mincing before homogenization.[2] For cultured cells, monitor cell breakage under a microscope; aim for approximately 60% cell lysis.[3] Over-homogenization can damage mitochondria, while under-homogenization leads to poor release.[3] | |
| Loss of mitochondria during centrifugation. | Ensure correct centrifugation speeds and durations. Use pre-chilled centrifuges and tubes to maintain sample integrity.[1] Perform all steps at 0-4°C and work quickly.[4] | |
| Poor Mitochondrial Purity (Contamination) | Contamination with nuclei and unbroken cells. | Repeat the initial low-speed centrifugation step (e.g., 700 x g for 10 minutes) to pellet larger debris.[2][5] |
| Contamination with other organelles (e.g., ER, peroxisomes). | Consider additional purification steps such as density gradient centrifugation (e.g., using Percoll or sucrose (B13894) gradients) for highly sensitive applications.[1][6] | |
| Cytosolic protein contamination. | Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation step.[2] | |
| Low Purity of this compound in Mitochondrial Fraction | Degradation of the target molecule during isolation. | Minimize the duration of the isolation procedure and consistently work on ice or at 4°C.[4][5] Prepare all buffers fresh, especially those containing protease and phosphatase inhibitors.[3][7] |
| Leakage from mitochondria. | Ensure the use of isotonic buffers throughout the procedure to maintain mitochondrial integrity. Hypotonic conditions can cause swelling and rupture.[1] | |
| Poor Mitochondrial Integrity/Function | Mechanical damage during homogenization. | Use a loose-fitting Dounce homogenizer and a controlled number of gentle strokes.[3] Avoid foaming during homogenization and resuspension steps.[5] |
| Improper buffer composition. | Use freshly prepared, ice-cold buffers.[1][7] Ensure the pH of all solutions is correctly adjusted. | |
| Freeze-thaw cycles. | Use freshly prepared mitochondria for functional assays. Avoid freezing and thawing, as this will disrupt mitochondrial membranes.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for isolating mitochondria containing this compound?
A1: The choice of starting material (cultured cells vs. tissue) depends on your research question. Tissues like the liver, heart, and kidney are rich in mitochondria.[8][9] However, cultured cells offer a more controlled system.[10] If you are studying a specific metabolic pathway involving this compound, the cell or tissue type expressing the relevant enzymes would be the most appropriate source.
Q2: How can I assess the purity and yield of my isolated mitochondria?
A2: Mitochondrial yield can be quantified by measuring the total protein content of the mitochondrial fraction using assays like the Bradford or BCA protein assay.[11] Purity is typically assessed by Western blotting for specific marker proteins. Use antibodies against mitochondrial proteins (e.g., TOM20, COX IV), cytosolic proteins (e.g., GAPDH), and proteins from other organelles (e.g., calnexin (B1179193) for ER, histone H3 for nucleus) to check for enrichment and contamination.
Q3: Are there any specific considerations for preserving this compound during isolation?
A3: While specific protocols for this compound are not established, general principles for preserving metabolites should be followed. This includes rapid processing of samples on ice, the use of fresh buffers, and minimizing the time between cell harvesting and mitochondrial isolation.[4][5] The inclusion of phosphatase and protease inhibitors in your buffers is also recommended to prevent enzymatic degradation.[7]
Q4: What are the key steps in a general mitochondrial isolation protocol?
A4: The most common method for mitochondrial isolation is differential centrifugation.[4] The main steps are:
-
Homogenization: Disruption of the cell plasma membrane to release organelles.
-
Low-Speed Centrifugation: Pelleting of nuclei, unbroken cells, and other large debris.
-
High-Speed Centrifugation: Pelleting of mitochondria from the supernatant of the previous step.
-
Washing: Resuspension and re-pelleting of the mitochondrial fraction to remove contaminants.
Q5: Can I store the isolated mitochondria for later use?
A5: For functional assays, it is highly recommended to use freshly isolated mitochondria, as freeze-thawing can damage the mitochondrial membranes and compromise their function.[2] For non-functional assays like Western blotting or mass spectrometry-based analysis of this compound, mitochondrial pellets can be snap-frozen in liquid nitrogen and stored at -80°C.
Experimental Protocols
A detailed, generalized protocol for the isolation of mitochondria from cultured cells is provided below. This protocol should be optimized for your specific cell type and experimental needs.
Protocol: Mitochondrial Isolation from Cultured Cells
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA. Prepare fresh and keep on ice. Add protease and phosphatase inhibitors just before use.
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge and refrigerated centrifuge
-
Conical tubes and microcentrifuge tubes
Procedure:
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 15-20 gentle strokes on ice. Check for cell lysis under a microscope.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new, pre-chilled tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in 500 µL of fresh, ice-cold MIB.
-
Centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction.
-
Resuspend the pellet in an appropriate buffer for your downstream application.
Visualizations
Caption: Workflow for Mitochondrial Isolation by Differential Centrifugation.
References
- 1. drexel.edu [drexel.edu]
- 2. agilent.com [agilent.com]
- 3. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 4. Isolation of Mitochondria from Cells and Tissues | BioChain Institute Inc. [biochain.com]
- 5. Frontiers | Isolation of Mitochondria From Fresh Mice Lung Tissue [frontiersin.org]
- 6. Isolation and Purification of Mitochondria from Cell Culture for Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 7. protocols.io [protocols.io]
- 8. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial isolation: when size matters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Minimizing non-specific binding in 3,8-Dihydroxydodecanoyl-CoA interaction studies
Technical Support Center: 3,8-Dihydroxydodecanoyl-CoA Interaction Studies
Welcome, researchers! This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) in experiments involving the hydrophobic small molecule this compound and its protein interaction partners. Given its acyl-CoA structure, this molecule presents unique challenges, primarily due to hydrophobic and electrostatic interactions that can lead to high background signals. The principles and protocols outlined here are designed for common protein interaction assays like pull-downs, co-immunoprecipitation (Co-IP), and surface plasmon resonance (SPR).
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Principles of Non-Specific Binding (NSB)
Q1: What is non-specific binding and why is it a major issue for a molecule like this compound?
A1: Non-specific binding (NSB) refers to the interaction of your analyte (e.g., a protein) with surfaces other than the intended target (the "bait" molecule, this compound).[1][2] This can include the assay matrix (beads, sensor chips), tube walls, and other proteins.[2][3] For molecules like this compound, which have a long hydrocarbon chain (dodecanoyl) and a charged CoA moiety, NSB is driven by two main forces:
-
Hydrophobic Interactions: The acyl chain can stick to hydrophobic patches on surfaces and proteins.[4]
-
Electrostatic Interactions: The charged CoA group can interact with charged residues or surfaces.[5]
High NSB inflates your signal, masks true interactions, and leads to false-positive results, making it critical to control.[1]
Q2: What are the primary factors I should consider to minimize NSB from the start?
A2: Proactively addressing NSB involves optimizing three key areas of your experiment:
-
Buffer Composition: This is your most powerful tool. Adjusting pH, salt concentration, and adding detergents or blocking agents can dramatically reduce NSB.[5][6]
-
Choice of Solid Support/Surface: The material of your beads (e.g., agarose, magnetic) or sensor chip can influence background binding. Some materials are inherently "stickier" than others.[7]
-
Experimental Conditions: Incubation times, temperatures, and the number and stringency of wash steps are crucial variables to optimize.[8]
Section 2: Troubleshooting Pull-Down & Co-IP Assays
Q3: My negative control (e.g., beads without immobilized ligand) shows a strong protein signal. What's the first thing I should do?
A3: A high signal in the negative control definitively indicates NSB to your solid support (beads). The first and most effective step is to pre-clear your lysate .[9] Incubate your protein lysate with empty beads for 1 hour at 4°C before starting the pull-down. This will remove proteins that have a high affinity for the beads themselves. If this doesn't solve the problem, focus on optimizing your blocking and wash buffers.
Q4: What are the best blocking agents for studying hydrophobic small molecules?
A4: The choice of blocking agent is critical and often requires empirical testing.
-
Bovine Serum Albumin (BSA): A common starting point, typically used at 0.5-2 mg/mL.[10] BSA is an effective protein blocker that can shield charged and hydrophobic surfaces.[6]
-
Non-fat Dry Milk: A cost-effective alternative, but its complex composition can sometimes interfere with specific interactions.[11] It's generally not recommended for mass spectrometry analysis.
-
Fish Gelatin: A good alternative to mammalian-derived proteins, which can help avoid cross-reactivity with mammalian antibodies or proteins.[11]
-
Pre-blocking the beads with a mild blocking buffer containing BSA or a non-ionic detergent before adding the lysate can significantly reduce background.[12]
Q5: How can I optimize my wash buffer to remove non-specific binders while preserving the real interaction?
A5: Optimizing your wash buffer is a balancing act between stringency and specificity.[12] Start with a base buffer (like PBS or TBS) and add components step-wise.
-
Detergents: For hydrophobic molecules, non-ionic detergents are essential. They disrupt non-specific hydrophobic interactions.[2] Start with a low concentration and increase if necessary.
-
Salt Concentration: Increasing the salt (NaCl) concentration helps disrupt non-specific electrostatic interactions.[5][10] Test a range from 150 mM (physiological) up to 500 mM.[10]
-
Number of Washes: Increase the number of wash steps (e.g., from 3 to 5) and the volume of each wash to physically remove more non-specifically bound proteins.
Section 3: Troubleshooting Surface Plasmon Resonance (SPR)
Q6: I'm seeing a high response on my reference flow cell in my SPR experiment. How do I address this?
A6: A high signal on the reference channel indicates that your analyte is binding non-specifically to the sensor chip surface itself, not your immobilized ligand.[10]
-
Test Analyte Over a Bare Sensor: First, confirm the NSB by injecting your analyte over a bare, activated, and deactivated sensor surface without any ligand.[1][2]
-
Optimize Running Buffer: The strategies are similar to pull-down assays. Systematically add a non-ionic surfactant (like 0.05% Tween-20), increase NaCl concentration (e.g., to 200-300 mM), and add a carrier protein like BSA (0.1-1 mg/mL) to your running buffer.[5][6][10]
-
Adjust pH: The pH of the running buffer can impact charge-based NSB.[5] Try adjusting the buffer pH to be closer to the isoelectric point (pI) of your analyte protein to neutralize its overall charge.[5][14]
Quantitative Data Summary
The effectiveness of different buffer additives in reducing NSB is crucial for experimental design. While exact percentages vary by protein and ligand, the following table provides a representative summary of their impact.
| Additive | Typical Concentration | Primary NSB Target | Expected Reduction in NSB | Reference |
| NaCl | 150 mM - 500 mM | Electrostatic Interactions | Moderate to High | [5][10] |
| Tween-20 | 0.005% - 0.1% (v/v) | Hydrophobic Interactions | High | [2][10] |
| Triton X-100 | 0.1% - 1.0% (v/v) | Hydrophobic Interactions | High | [15][16] |
| BSA | 0.1 - 1.0 mg/mL | General Surface Blocking | Moderate to High | [6][10] |
| CHAPS | 0.1% - 0.5% (w/v) | Hydrophobic Interactions | Moderate | [15] |
Key Experimental Protocols
Protocol: Pull-Down Assay with Immobilized this compound
This protocol provides a template for a pull-down experiment. Bolded sections indicate critical optimization points.
-
Immobilization of Ligand:
-
Covalently couple this compound to activated beads (e.g., NHS-activated Sepharose) according to the manufacturer's protocol. Ensure a negative control of beads is treated with the same chemistry but without the ligand.
-
-
Preparation of Cell Lysate:
-
Pre-clearing Lysate (Crucial Step):
-
Add 20-30 µL of unconjugated, blocked beads to 1 mg of cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
-
Blocking:
-
Wash the ligand-coupled beads and control beads with wash buffer.
-
Incubate beads in Blocking Buffer (e.g., Wash Buffer + 1 mg/mL BSA) for 1 hour at 4°C.
-
-
Binding Interaction:
-
Add 1 mg of pre-cleared lysate to the blocked, ligand-coupled beads and control beads.
-
Incubate overnight at 4°C with gentle rotation.[17]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% Tween-20) .[17] Between each wash, gently invert the tube several times before pelleting.
-
-
Elution:
-
Elute the bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry.
-
Visualizations
Troubleshooting Workflow for High NSB
References
- 1. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Single molecule pull-down for studying protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-specific yet selective interactions contribute to small molecule condensate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Reducing Non-Specific Binding [reichertspr.com]
- 11. researchgate.net [researchgate.net]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. kmdbioscience.com [kmdbioscience.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Tips for Immunoprecipitation | Rockland [rockland.com]
- 17. assaygenie.com [assaygenie.com]
Validation & Comparative
Validating 3,8-Dihydroxydodecanoyl-CoA: A Comparative Guide to Mass Spectrometry and Alternative Analytical Approaches
For researchers, scientists, and drug development professionals, the accurate identification and quantification of lipid metabolites like 3,8-Dihydroxydodecanoyl-CoA are critical for understanding cellular metabolism and disease pathways. While mass spectrometry stands as a primary analytical tool, ensuring the validity of its data is paramount. This guide provides a comparative overview of mass spectrometry-based techniques and alternative methods for the validation of this compound data, supported by established experimental protocols.
Performance Comparison of Analytical Methods
The validation of mass spectrometry data for a specific acyl-CoA, such as this compound, can be approached using several analytical techniques. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of information it provides.
| Analytical Method | Principle | Strengths | Weaknesses | Typical Application |
| LC-MS/MS (Triple Quadrupole) | Chromatographic separation followed by mass analysis of precursor and fragment ions. | High sensitivity and specificity, excellent for quantification.[1] Enables targeted analysis of known compounds. | Requires authentic standard for method development. Potential for matrix effects. | Targeted quantification of this compound in complex biological samples. |
| High-Resolution Mass Spectrometry (e.g., QTOF, Orbitrap) | Chromatographic separation followed by highly accurate mass measurement. | Provides high mass accuracy for confident identification.[2][3] Allows for retrospective data analysis.[2][4] | Lower dynamic range for quantification compared to triple quadrupole. Higher instrument cost. | Untargeted metabolomics to identify this compound and other acyl-CoAs without prior knowledge.[5] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Chromatographic separation with detection based on UV absorbance. | Robust and widely available.[6] Good for quantifying more abundant acyl-CoAs. | Lower sensitivity and specificity compared to MS.[6] Co-elution can be a problem. | Analysis of relatively high-concentration samples or for orthogonal validation of MS data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive and highly quantitative without the need for identical standards.[6] Provides structural information. | Low sensitivity, suitable only for highly abundant metabolites.[6] Complex data analysis. | Structural confirmation of a synthesized this compound standard. |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable data. Below is a generalized protocol for the analysis of acyl-CoAs, including this compound, from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To quantify this compound in mammalian cells or tissues.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)[2]
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)[2]
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)[2]
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)[7]
-
C18 reversed-phase HPLC column[7]
-
Mobile phases (e.g., ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient)[7]
-
Synthetic this compound standard[8]
Methodology:
-
Sample Extraction:
-
For cultured cells, aspirate the media and immediately add 1 mL of ice-cold 10% TCA to the cell plate.[2]
-
Scrape the cells and transfer the mixture to a microcentrifuge tube.[2]
-
For tissues, homogenize in a suitable buffer on ice.
-
Spike the sample with the internal standard.[2]
-
Sonicate the samples briefly on ice.[2]
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins.[2]
-
Collect the supernatant containing the acyl-CoAs.[2]
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the purified extract onto a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as ammonium hydroxide and acetonitrile to separate the acyl-CoAs.[7]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[7]
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[7] The specific precursor and product ions for this compound would need to be determined by infusing a pure standard.
-
-
-
Data Analysis and Validation:
-
Quantify the analyte by comparing the peak area ratio of the endogenous this compound to the internal standard against a calibration curve generated with the synthetic standard.
-
Validate the identity of the peak by comparing its retention time and fragmentation pattern to the authentic standard.
-
Visualizing the Workflow and Metabolic Context
To aid in conceptualizing the experimental process and the potential metabolic relevance of this compound, the following diagrams are provided.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. babraham.ac.uk [babraham.ac.uk]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Long-Chain 3-Hydroxyacyl-CoA Metabolism in Healthy vs. LCHAD Deficient States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of long-chain 3-hydroxyacyl-CoA levels and their metabolic context in healthy individuals versus those afflicted with Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. LCHAD deficiency is an autosomal recessive inborn error of fatty acid metabolism that impairs the body's ability to convert long-chain fatty acids into energy.[1][2] This guide will delve into the quantitative differences in key biomarkers, the experimental protocols for their measurement, and the underlying metabolic pathways.
Quantitative Data Summary
Direct measurement of intracellular long-chain 3-hydroxyacyl-CoA levels is technically challenging and not routinely performed in clinical settings. Instead, the diagnosis and monitoring of LCHAD deficiency rely on the quantification of their more stable and readily measurable derivatives, the long-chain 3-hydroxyacylcarnitines, in blood and plasma.[3][4][5] The following table summarizes the typical findings for these biomarkers in healthy controls versus individuals with LCHAD deficiency.
| Biomarker | Healthy Controls (µmol/L) | LCHAD Deficiency Patients (µmol/L) | Fold Change (Approximate) |
| 3-Hydroxypalmitoylcarnitine (C16-OH) | ~0.43[6] | Significantly Elevated[3][7] | >28x[6] |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | Not typically elevated | Significantly Elevated[3][4] | - |
| 3-Hydroxystearoylcarnitine (C18-OH) | Not typically elevated | Significantly Elevated[3] | - |
| Ratio: (C16OH+C18OH+C18:1OH)/C0 | Low | Significantly Elevated[3] | - |
Note: Absolute concentrations can vary between laboratories and analytical methods. The "HADHA ratio" is a calculated marker that shows high specificity for LCHAD deficiency.[3] C0 represents free carnitine.
Experimental Protocols
The gold standard for the quantitative analysis of acylcarnitines in biological samples is tandem mass spectrometry (MS/MS).[3][5] This methodology is highly sensitive and specific, allowing for the detection and quantification of a wide range of acylcarnitine species from a small sample volume, typically a dried blood spot.
General Workflow for Acylcarnitine Analysis by Tandem Mass Spectrometry
Methodological Details:
-
Sample Collection: Whole blood is spotted onto a Guthrie filter paper and dried to create a dried blood spot (DBS). Alternatively, plasma can be collected.
-
Extraction: A small punch from the DBS or a specific volume of plasma is subjected to extraction with a solvent, typically methanol, containing a mixture of stable isotope-labeled internal standards for each analyte of interest.
-
Derivatization: The extracted acylcarnitines are often derivatized (e.g., esterified with butanol) to improve their ionization efficiency and chromatographic behavior.
-
Analysis: The derivatized sample is introduced into the tandem mass spectrometer, often via flow injection or liquid chromatography. The instrument is operated in a precursor ion or neutral loss scan mode specific for acylcarnitines.
-
Quantification: Each acylcarnitine is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern. The concentration is calculated by comparing the signal of the endogenous analyte to that of its corresponding internal standard.
Signaling and Metabolic Pathways
The accumulation of long-chain 3-hydroxyacyl-CoAs and their carnitine derivatives in LCHAD deficiency is a direct consequence of a blockage in the mitochondrial fatty acid β-oxidation pathway.
Mitochondrial Fatty Acid β-Oxidation Pathway
References
- 1. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 3,8-Dihydroxydodecanoyl-CoA and Its Structural Analogs in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of 3,8-Dihydroxydodecanoyl-CoA, a key intermediate in dicarboxylic acid metabolism, with its structural analogs. The information presented is based on established principles of fatty acid oxidation pathways. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this guide offers a robust theoretical framework for understanding their potential metabolic fates and enzymatic processing.
Introduction
Dicarboxylic acids are generated through the ω-oxidation of fatty acids, a process that becomes particularly relevant when mitochondrial β-oxidation is impaired.[1] These dicarboxylic acids are subsequently chain-shortened via a β-oxidation pathway, primarily within peroxisomes.[2] this compound is a proposed intermediate in the metabolism of dodecanedioic acid, a 12-carbon dicarboxylic acid. Understanding the metabolic processing of this and related hydroxylated intermediates is crucial for elucidating the complete picture of fatty acid homeostasis and identifying potential therapeutic targets for metabolic disorders.
This guide explores the metabolic landscape of this compound and its plausible structural analogs, including other dihydroxy isomers and monohydroxy intermediates of dodecanoyl-CoA.
Quantitative Comparison of Metabolic Intermediates
The following table summarizes the key characteristics and expected metabolic processing of this compound and its structural analogs. The "Metabolic Efficiency" is a qualitative assessment based on the known substrate specificities of the enzymes involved in β-oxidation.
| Feature | This compound | 3,10-Dihydroxydodecanoyl-CoA (Analog 1) | 3,12-Dihydroxydodecanoyl-CoA (Analog 2) | 3-Hydroxydodecanoyl-CoA (Analog 3) | 8-Hydroxydodecanoyl-CoA (Analog 4) |
| Molecular Formula | C₃₃H₅₈N₇O₂₀P₃S | C₃₃H₅₈N₇O₂₀P₃S | C₃₃H₅₈N₇O₂₀P₃S | C₃₃H₅₈N₇O₁₉P₃S | C₃₃H₅₈N₇O₁₉P₃S |
| Parent Pathway | Peroxisomal β-oxidation of Dodecanedioyl-CoA | Peroxisomal β-oxidation of Dodecanedioyl-CoA | Peroxisomal β-oxidation of Dodecanedioyl-CoA | Mitochondrial/Peroxisomal β-oxidation | ω-oxidation pathway intermediate |
| Key Enzymes | 3-hydroxyacyl-CoA dehydrogenase, Enoyl-CoA hydratase | 3-hydroxyacyl-CoA dehydrogenase, Enoyl-CoA hydratase | 3-hydroxyacyl-CoA dehydrogenase, Enoyl-CoA hydratase | 3-hydroxyacyl-CoA dehydrogenase | Cytochrome P450 monooxygenases |
| Metabolic Fate | Further β-oxidation to 3-hydroxydecanedioyl-CoA | Further β-oxidation to 3-hydroxyoctanedioyl-CoA | Complete β-oxidation from the carboxyl end | Standard β-oxidation | Further oxidation to a dicarboxylic acid |
| Metabolic Efficiency | Moderate | Moderate to Low | High (at carboxyl end) | High | N/A (precursor) |
| Potential Biological Role | Energy production from dicarboxylic acids | Energy production from dicarboxylic acids | Energy production from dicarboxylic acids | Primary fatty acid energy metabolism | Precursor to dicarboxylic acids for metabolism |
Signaling and Metabolic Pathways
The metabolism of dodecanoic acid to its dihydroxy-CoA derivatives involves two primary pathways: ω-oxidation followed by peroxisomal β-oxidation.
ω-Oxidation of Dodecanoic Acid
This pathway initiates the conversion of a monocarboxylic acid to a dicarboxylic acid in the endoplasmic reticulum.[3]
Caption: ω-Oxidation of Dodecanoic Acid to Dodecanedioyl-CoA.
Peroxisomal β-Oxidation of Dodecanedioyl-CoA
Once formed, dodecanedioyl-CoA enters the peroxisome for chain shortening via β-oxidation. This process generates hydroxylated intermediates, including this compound.
Caption: Peroxisomal β-oxidation of Dodecanedioyl-CoA.
Experimental Protocols
Protocol 1: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This assay measures the oxidation of the 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, coupled to the reduction of NAD⁺.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Quartz cuvettes
-
Purified 3-hydroxyacyl-CoA dehydrogenase (commercially available)
-
NAD⁺ solution
-
Substrate solution (this compound or structural analog)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD⁺.
-
Add the substrate (this compound or an analog) to the cuvette.
-
Initiate the reaction by adding a known amount of 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: Enoyl-CoA Hydratase (ECH) Activity Assay
This assay measures the hydration of an enoyl-CoA to a 3-hydroxyacyl-CoA.
Materials:
-
Spectrophotometer capable of measuring absorbance at 263 nm
-
Quartz cuvettes
-
Purified enoyl-CoA hydratase (commercially available)
-
Substrate solution (the corresponding 2-enoyl-CoA derivative of the dihydroxy-dodecanedioyl-CoA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Procedure:
-
Prepare the enoyl-CoA substrate. This may require prior enzymatic conversion of the hydroxyacyl-CoA using a dehydratase.
-
Add the enoyl-CoA substrate to the reaction buffer in a cuvette.
-
Initiate the reaction by adding enoyl-CoA hydratase.
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA.
-
Calculate the enzyme activity based on the rate of substrate consumption.
Discussion and Conclusion
The metabolism of dicarboxylic acids via peroxisomal β-oxidation is a critical pathway for cellular energy homeostasis, especially under conditions of metabolic stress. The central molecule of this guide, this compound, represents a specific intermediate in the breakdown of the 12-carbon dicarboxylic acid, dodecanedioic acid.
Our theoretical comparison with its structural analogs highlights the specificity of the enzymatic machinery involved in fatty acid oxidation. The position of the hydroxyl groups on the acyl-CoA chain is a key determinant of its metabolic fate. While 3-hydroxyacyl-CoA derivatives are the standard substrates for the β-oxidation spiral, the presence of additional hydroxyl groups at other positions, such as at C-8, C-10, or C-12, would likely influence the efficiency and outcome of this process.
For instance, a hydroxyl group at the ω-position (C-12) in 3,12-Dihydroxydodecanoyl-CoA would not sterically hinder the β-oxidation from the carboxyl end. In contrast, hydroxyl groups at intermediate positions might alter the conformation of the acyl chain, potentially reducing the affinity for the active sites of β-oxidation enzymes.
Further experimental studies employing the protocols outlined above are necessary to quantitatively assess the enzymatic kinetics for these specific substrates. Such research would provide valuable insights into the regulation of dicarboxylic acid metabolism and could inform the development of novel therapeutic strategies for metabolic diseases characterized by dysregulated fatty acid oxidation. The anti-inflammatory and glucose-regulating properties of certain hydroxylated fatty acids also suggest that these intermediates may have signaling roles beyond their function in energy metabolism.[4][5]
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 4. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Absolute Quantification of 3,8-Dihydroxydodecanoyl-CoA: A Comparative Guide to Isotopic Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic dilution mass spectrometry (IDMS) with alternative methods for the absolute quantification of 3,8-Dihydroxydodecanoyl-CoA, a key intermediate in fatty acid metabolism. The superior accuracy and specificity of IDMS make it the gold standard for quantitative metabolomics, offering significant advantages over traditional analytical techniques.
Comparison of Quantification Methodologies
The selection of an appropriate analytical method is critical for obtaining reliable quantitative data. This section compares the performance of isotopic dilution LC-MS/MS with HPLC-UV and enzymatic assays for the quantification of acyl-CoAs. While specific performance data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of similar long-chain acyl-CoA species.
| Parameter | Isotopic Dilution LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Limit of Detection (LOD) | 0.1 - 10 pmol | 100 - 500 pmol | 10 - 50 pmol |
| Limit of Quantification (LOQ) | 0.5 - 50 pmol | 500 - 2000 pmol | 50 - 200 pmol |
| Linearity (R²) | >0.99 | >0.98 | Variable |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 5% | < 15% | < 20% |
| Specificity | Very High | Moderate | High (enzyme-dependent) |
| Throughput | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Isotopic Dilution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. This allows for precise quantification that corrects for variations in sample preparation and instrument response.
1. Synthesis of Isotopically Labeled Internal Standard (Hypothetical Route)
A ¹³C-labeled internal standard of this compound can be synthesized from a commercially available ¹³C-labeled dodecanedioic acid precursor. The synthesis would involve selective reduction of one carboxylic acid group to an alcohol, followed by protection of the resulting alcohol and the existing hydroxyl group. The remaining carboxylic acid would then be activated and coupled to Coenzyme A. Finally, deprotection would yield the desired ¹³C-labeled this compound.
2. Sample Preparation
-
Homogenization: Tissue or cell samples are homogenized in a cold buffer solution.
-
Spiking: A known amount of the isotopically labeled internal standard is added to the homogenate.
-
Solid-Phase Extraction (SPE): The homogenate is loaded onto a C18 SPE cartridge. The cartridge is washed with a low-organic solvent to remove interfering substances, and the acyl-CoAs are eluted with a high-organic solvent.
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native and the isotopically labeled this compound are monitored.
-
Quantification: The absolute concentration of the analyte is determined by the ratio of the peak area of the native analyte to that of the isotopically labeled internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is less sensitive and specific than LC-MS/MS but can be used for relative quantification or when mass spectrometry is not available.
1. Sample Preparation
Sample preparation is similar to that for LC-MS/MS, but without the addition of an internal standard.
2. HPLC-UV Analysis
-
Chromatography: A C18 reversed-phase column is used with a mobile phase gradient of acetonitrile and a phosphate (B84403) buffer.
-
Detection: The eluting compounds are monitored by a UV detector at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.[1]
-
Quantification: Quantification is based on a calibration curve generated from external standards of this compound.
Enzymatic Assay
This method relies on the specific enzymatic conversion of 3-hydroxyacyl-CoAs, leading to a change in absorbance or fluorescence.
1. Sample Preparation
A crude extract containing the acyl-CoAs is prepared from the biological sample.
2. Enzymatic Reaction
-
The sample is incubated with 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[2][3]
-
This reaction is coupled to the reduction of NAD⁺ to NADH.
-
The increase in NADH is measured by absorbance at 340 nm or by fluorescence.
3. Quantification
The concentration of this compound is determined by comparing the rate of NADH production to a standard curve generated with known concentrations of a 3-hydroxyacyl-CoA.
Visualizing the Methodologies
To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.
Conclusion
For the absolute quantification of this compound, isotopic dilution mass spectrometry offers unparalleled accuracy, specificity, and sensitivity. While HPLC-UV and enzymatic assays can provide valuable information, they are more susceptible to matrix effects and interferences, leading to less reliable quantitative results. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate methodology for their specific research needs, ultimately enabling a more precise understanding of the role of this compound in health and disease.
References
- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal methods for the validation of 3,8-Dihydroxydodecanoyl-CoA's biological role
A Comprehensive Guide to Orthogonal Methods for Validating the Biological Role of 3,8-Dihydroxydodecanoyl-CoA
The Importance of Orthogonal Validation
Orthogonal methods are distinct, independent experimental approaches used to validate a particular finding.[3][4] By employing multiple techniques that rely on different principles, researchers can minimize the risk of method-specific artifacts and increase confidence in their results.[5][6] This is particularly crucial in the study of orphan metabolites, where initial hypotheses may be broad.
Hypothesized Biological Roles of this compound and Orthogonal Validation Strategies
Based on its structure as a hydroxylated long-chain fatty acyl-CoA, we propose two primary hypotheses for the biological role of this compound:
-
An Intermediate in a Modified Fatty Acid β-Oxidation Pathway.
-
A Signaling Molecule Involved in Cellular Regulation.
Below, we outline orthogonal experimental strategies to test each hypothesis.
Hypothesis 1: An Intermediate in a Modified Fatty Acid β-Oxidation Pathway
This hypothesis posits that this compound is a transient metabolite in a non-canonical pathway for the breakdown of hydroxylated fatty acids. This pathway may be analogous to the well-established β-oxidation of saturated fatty acids.[7][8]
Orthogonal Method 1A: In Vitro Enzymatic Assays
Principle: To determine if this compound can be processed by enzymes known to be involved in fatty acid metabolism.
Experimental Protocol:
-
Enzyme Expression and Purification: Express and purify candidate enzymes (e.g., acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases) from E. coli or a baculovirus system.[9]
-
Substrate Synthesis: Chemically synthesize this compound.
-
Reaction Incubation: Incubate the purified enzyme with this compound and necessary cofactors (e.g., NAD+, FAD).
-
Product Detection: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to detect the formation of expected products (e.g., 3-keto-8-hydroxydodecanoyl-CoA or an enoyl-CoA derivative).
-
Kinetic Analysis: Determine the enzyme's kinetic parameters (Km and kcat) for this compound.
Data Presentation:
| Enzyme | Substrate | Product(s) Detected (m/z) | Km (µM) | kcat (s-1) |
| Candidate Dehydrogenase 1 | This compound | Predicted m/z of product | 50 | 1.5 |
| Candidate Dehydrogenase 2 | This compound | Not Detected | N/A | N/A |
| Known 3-Hydroxyacyl-CoA Dehydrogenase | This compound | Not Detected | N/A | N/A |
Orthogonal Method 1B: Stable Isotope Tracing in Cultured Cells
Principle: To track the metabolic fate of a labeled precursor through the proposed pathway in a cellular context.
Experimental Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes) in a suitable medium.
-
Isotope Labeling: Supplement the medium with a stable isotope-labeled precursor, such as 13C-labeled dodecanedioic acid.
-
Metabolite Extraction: After a time course, quench metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using high-resolution LC-MS/MS to identify and quantify 13C-labeled this compound and other downstream metabolites.
Data Presentation:
| Metabolite | 13C Incorporation (Fold Change vs. Unlabeled Control) |
| 13C-Dodecanedioic Acid | 50.2 |
| 13C-3,8-Dihydroxydodecanoyl-CoA | 15.8 |
| 13C-Putative Downstream Product | 8.3 |
| Unlabeled Acetyl-CoA | 1.0 |
Workflow for Validating a Role in Fatty Acid Oxidation
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 7. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 8. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 9. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Measurement of 3,8-Dihydroxydodecanoyl-CoA
For: Researchers, scientists, and drug development professionals.
Introduction
3,8-Dihydroxydodecanoyl-CoA is a coenzyme A derivative that, like other long-chain acyl-CoAs, is understood to be a key substrate and intermediate in lipid metabolism.[1][2][3] Acyl-CoAs are integral to numerous cellular processes, including energy production through beta-oxidation, biosynthesis of complex lipids, and cellular signaling.[4][5] Given their central role, the ability to accurately and reproducibly quantify specific acyl-CoAs across different laboratories is crucial for advancing research in metabolic diseases, such as type 2 diabetes, and for the development of novel therapeutics.[2][6]
This guide provides an objective comparison of analytical methodologies for measuring this compound, presenting synthesized data from a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, Lab C). The performance of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods is evaluated, supported by detailed experimental protocols and performance metrics. Validation of biomarker assays is critical for effective drug development, and ensuring inter-laboratory reproducibility is vital for the reliable comparison of data from different research centers.[6]
Biological Pathway Context
This compound is a metabolite within the broader fatty acid metabolism network. The following diagram illustrates a simplified, hypothetical pathway to provide context for its biochemical relevance. Acyl-CoAs are known to be involved in energy metabolism and the biosynthesis of essential cellular components like phospholipids (B1166683) and triglycerides.[4][5]
Caption: Hypothetical metabolic pathway involving this compound.
Comparative Analysis of Analytical Methods
The quantification of long-chain acyl-CoAs is most effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2][7] This section details the methodologies employed by three hypothetical laboratories and presents a comparative summary of their method validation data. The validation elements are consistent with established bioanalytical method validation guidelines.[8][9][10]
General Experimental Workflow
The workflow for acyl-CoA analysis is a multi-step process requiring careful execution to ensure data quality. The diagram below outlines the typical procedure from sample collection to data analysis.
Caption: Standard workflow for the quantification of acyl-CoAs via LC-MS/MS.
Detailed Experimental Protocols
While all labs utilize LC-MS/MS, variations in sample preparation, chromatography, and mass spectrometer parameters can lead to different performance outcomes.
| Parameter | Lab A Protocol | Lab B Protocol | Lab C Protocol |
| Sample Prep | Solid Phase Extraction (SPE) with a C18 cartridge. | Protein precipitation with acetonitrile (B52724) followed by centrifugation. | SPE with a mixed-mode anion exchange cartridge. |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm | C18 reversed-phase, 2.1 x 50 mm, 2.6 µm | C8 reversed-phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 10.5 | 0.1% Formic Acid in Water | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid | Methanol |
| Gradient | 5% to 95% B over 10 min | 10% to 90% B over 8 min | 2% to 98% B over 12 min |
| MS Instrument | Triple Quadrupole | Triple Quadrupole | Q-TOF (Time-of-Flight) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Negative Electrospray (ESI-) |
| MRM Transitions | Specific precursor > product ion pairs for analyte and internal standard. | Specific precursor > product ion pairs for analyte and internal standard. | Full scan MS/MS for analyte and internal standard. |
Performance Data Comparison
Method validation is essential to ensure the acceptability of assay performance and the reliability of analytical results.[9][10] The following table summarizes key performance metrics from the three laboratories, based on validation runs analyzing spiked quality control (QC) samples. Key characteristics of a bioanalytical method include selectivity, lower limit of quantification (LLOQ), accuracy, and precision.[8]
| Performance Metric | Lab A | Lab B | Lab C | Acceptance Criteria (Typical) |
| Lower Limit of Quantification (LLOQ) | 0.5 pmol/mg tissue | 1.0 pmol/mg tissue | 0.8 pmol/mg tissue | Signal-to-Noise ≥ 10 |
| Linearity (R²) | 0.998 | 0.995 | 0.997 | R² ≥ 0.99 |
| Intra-Assay Precision (%CV) | 3.5% | 6.8% | 4.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | 8.2% | 12.5% | 9.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 96.5% - 104.2% | 91.3% - 108.5% | 94.1% - 105.8% | 85% - 115% (80% - 120% at LLOQ) |
| Matrix Effect (%) | 9.8% | 18.2% | 11.5% | %CV ≤ 15% |
Data is hypothetical but representative of typical performance for LC-MS/MS-based acyl-CoA assays.[2][7]
Discussion and Recommendations
This comparative analysis highlights that while all three laboratories produced data within generally acceptable validation limits, methodological differences influenced performance.
-
Lab A demonstrated the highest sensitivity (lowest LLOQ) and best overall precision. The combination of a robust SPE cleanup and a high-resolution LC separation likely contributed to this superior performance.
-
Lab B's use of a simpler protein precipitation method resulted in a higher matrix effect and slightly lower precision, which is a common trade-off for higher throughput.
-
Lab C's use of a Q-TOF instrument and negative ionization provided excellent data quality, though its LLOQ was not as low as Lab A's triple quadrupole method, which is often more sensitive for targeted quantification.
For establishing a standardized protocol for multi-site studies, the methodology of Lab A is recommended as the benchmark. Its comprehensive sample cleanup minimizes matrix effects and its chromatographic conditions provide robust and precise results. To reduce inter-laboratory variation, it is crucial that method validation across different labs is performed to reflect target biomarker responses accurately.[6][11] Adherence to harmonized protocols and the use of a common internal standard are paramount for ensuring data comparability in collaborative research projects.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. (R)-3-hydroxydecanoyl-CoA | Benchchem [benchchem.com]
- 5. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 6. Interlaboratory evaluation of LC-MS-based biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
Safety Operating Guide
Prudent Disposal of 3,8-Dihydroxydodecanoyl-CoA: A Guide for Laboratory Professionals
Core Safety and Handling Summary
While specific hazard data for 3,8-Dihydroxydodecanoyl-CoA is limited, information from structurally related compounds suggests that it may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
| Precautionary Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses. | To prevent eye irritation from potential splashes or aerosolized particles.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid direct skin contact and potential irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. | To minimize inhalation and prevent respiratory tract irritation.[1][2] |
| Hand Hygiene | Wash hands thoroughly after handling. | To prevent accidental ingestion or spread of the chemical.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, is critical to prevent environmental contamination and ensure a safe work environment.
Experimental Protocol for Disposal:
-
Wear Appropriate PPE: Before handling the chemical for disposal, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare for Collection: Designate a specific, compatible, and clearly labeled container for the chemical waste. The container should be in good condition and have a secure lid.
-
Contain the Waste:
-
Label the Waste Container: The waste container must be labeled with the full chemical name ("this compound") and any known hazard information.
-
Store Temporarily in a Safe Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected for disposal.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
It is imperative for all laboratory personnel to adhere to the specific waste disposal guidelines provided by their institution's EHS department to ensure full compliance and safety.
References
Personal protective equipment for handling 3,8-Dihydroxydodecanoyl-CoA
Essential Safety and Handling Guide for 3,8-Dihydroxydodecanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or latex gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Follow these steps for the safe handling of this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
-
The product may be shipped at room temperature, but for long-term storage, refer to the Certificate of Analysis for specific temperature recommendations.[2]
2. Preparation for Experimental Use:
-
Work in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Before handling, put on all required PPE as outlined in the table above.
-
Allow the container to reach room temperature before opening to prevent condensation.
3. Weighing and Reconstitution:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a microbalance with a draft shield for accurate weighing.
-
To reconstitute, add the appropriate solvent as specified in your experimental protocol. Mix gently until the solid is fully dissolved.
4. Experimental Use:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe in any dust or vapors.[1]
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]
-
Spills: In case of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, sweep up the solid material and place it in a suitable container for disposal.[1] For liquid spills, absorb with an inert material and place in a chemical waste container.
Visualizing the Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
